2-[2-(4-Pyridinyl)-5-pyrimidinyl]-1,3-benzoxazole
Description
BenchChem offers high-quality 2-[2-(4-Pyridinyl)-5-pyrimidinyl]-1,3-benzoxazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[2-(4-Pyridinyl)-5-pyrimidinyl]-1,3-benzoxazole including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-(2-pyridin-4-ylpyrimidin-5-yl)-1,3-benzoxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10N4O/c1-2-4-14-13(3-1)20-16(21-14)12-9-18-15(19-10-12)11-5-7-17-8-6-11/h1-10H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSILHPJOHOQLOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)C3=CN=C(N=C3)C4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Absorption and Emission Spectra of Novel Benzoxazole Fluorophores: A Technical Guide
Executive Summary
This guide details the photophysical characterization of novel benzoxazole derivatives, a class of fluorophores critical to modern bioimaging, optoelectronics, and sensing.[1][2] Unlike rigid templates, this document focuses on the causality between molecular design (ESIPT vs. ICT architectures) and spectral output. It provides researchers with self-validating protocols for measuring absorption, emission, quantum yield, and solvatochromic shifts, ensuring data integrity in drug development and materials science applications.
Part 1: Molecular Architecture & Design Principles[3]
To interpret the spectra of benzoxazole fluorophores, one must first understand the electronic mechanism driving their emission. Novel derivatives typically fall into two mechanistic categories: Excited-State Intramolecular Proton Transfer (ESIPT) or Intramolecular Charge Transfer (ICT) .
The ESIPT Mechanism (The "Stokes Shift Giant")
The classic 2-(2'-hydroxyphenyl)benzoxazole (HBO) scaffold operates via ESIPT.
-
Ground State: Exists primarily as the Enol (E) form, stabilized by an intramolecular hydrogen bond (O-H···N).
-
Excitation: Upon UV absorption, the acidity of the hydroxyl proton increases, while the basicity of the oxazole nitrogen rises.
-
Excited State: An ultrafast proton transfer occurs (
fs), forming the excited Keto (K)* tautomer. -
Emission: Radiative decay occurs from the K* state to the ground Keto (K) state, followed by rapid back-protonation to the Enol form.
-
Spectral Signature: This cycle results in an exceptionally large Stokes shift (>150 nm or >6000 cm⁻¹), separating excitation (UV) from emission (Green/Yellow), effectively eliminating self-quenching.
The ICT Mechanism (Push-Pull Systems)
Novel derivatives often extend the benzoxazole core with electron-donating groups (e.g., triphenylamine, dimethylamino) or electron-withdrawing linkers (e.g., pyrimidine, cyanovinyl).
-
Design: Donor-π-Acceptor (D-π-A) architecture.
-
Spectral Signature: These exhibit strong solvatochromism .[3] In polar solvents, the highly dipolar excited state is stabilized, leading to a bathochromic (red) shift in emission and a broadening of the spectral band.
Mechanism Visualization
The following Jablonski diagram illustrates the competing pathways between ESIPT and ICT processes in benzoxazole derivatives.
Caption: Figure 1: Energy pathway diagram contrasting ESIPT (red path) and ICT (yellow path) mechanisms in benzoxazole fluorophores.
Part 2: Photophysical Characterization Protocols[5][6]
Sample Preparation & Concentration Control
-
Stock Solution: Prepare a 1.0 mM stock in spectroscopic grade DMSO (universal solubility for benzoxazoles). Store in the dark at -20°C to prevent photodegradation.
-
Working Solutions: Dilute to 1–10 µM for spectral measurements.
-
Validation Check (The "Linearity Test"):
-
Measure Absorbance (A) at
. -
Ensure
. -
If
, Inner Filter Effects (IFE) will distort the emission spectrum (artificial red-shift). Dilute further.
-
Solvatochromic Shift Protocol (Lippert-Mataga Analysis)
To characterize the dipole moment change (
Recommended Solvent Set:
-
Non-polar: Cyclohexane or Heptane (Reference state).
-
Low Polarity: Toluene.
-
Medium Polarity: Chloroform or THF.
-
High Polarity: Acetonitrile or DMSO.
-
Protic (Control): Methanol (Checks for H-bonding interference with ESIPT).
Data Processing:
Plot the Stokes shift (
-
Linear Plot: Indicates dominant ICT mechanism.
-
Non-linear/Scattered: Indicates specific solvent-solute interactions (e.g., H-bonding disrupting the ESIPT proton transfer).
Quantum Yield ( ) Measurement
Use the Comparative Method rather than absolute integration unless an integrating sphere is available.
-
Reference Standard: Quinine Sulfate in 0.1 M H₂SO₄ (
) is standard for blue-emitting benzoxazoles. For red-shifted derivatives (ICT types), use Rhodamine 6G in Ethanol ( ). -
Equation:
Where is the slope of Integrated Fluorescence Intensity vs. Absorbance, and is the refractive index of the solvent.
Part 3: Spectral Analysis & Novel Derivatives
Summary of Spectral Characteristics
The table below summarizes expected data for novel benzoxazole classes based on recent literature.
| Benzoxazole Class | Mechanism | Abs | Em | Stokes Shift | Solvent Sensitivity |
| Classic HBO | ESIPT | 320–340 | 480–510 | Large (~160nm) | Low (Robust) |
| Benzoxazole-Pyrimidine | D-π-A | 310–350 | 450–550 | Medium | High (ICT character) |
| VBDfluors (Benzodioxazole) | D-π-A (Ext) | 400–450 | 580–650 | Large (NIR) | High (Polarity dependent) |
| Triphenylamine-Benzoxazole | ICT | 360–390 | 480–600 | Variable | Very High (Positive Solvatochromism) |
Case Study: Deep Bioimaging Probes (Benzoxazole-Pyrimidine)
Recent derivatives (e.g., FB.04 in literature) incorporate N-oxide groups.[4]
-
Observation: A bathochromic shift in absorption to ~343 nm.[2]
-
Interpretation: The N-oxide acts as a strong acceptor, stabilizing the LUMO. This narrows the energy gap, pushing emission toward the visible/red, which is preferable for tissue penetration in bioimaging.
Experimental Workflow Diagram
This diagram outlines the decision tree for characterizing a new benzoxazole derivative.
Caption: Figure 2: Step-by-step photophysical characterization workflow for benzoxazole fluorophores.
Part 4: Troubleshooting & Optimization
Dual Emission Artifacts
-
Symptom: You observe two emission peaks (e.g., 380 nm and 510 nm).
-
Cause: This is often the signature of incomplete ESIPT . The 380 nm peak is the "Enol" emission (radiative decay before proton transfer), and the 510 nm is the "Keto" emission.
-
Optimization: Check solvent purity. Trace water in aprotic solvents can H-bond with the benzoxazole nitrogen, blocking the proton transfer and forcing Enol emission.
Aggregation-Induced Quenching (ACQ) vs. Emission (AIE)
-
Symptom: Fluorescence intensity drops significantly at high concentrations or in water.
-
Diagnosis: Planar benzoxazoles often stack (
interactions), leading to ACQ. -
Solution: If water solubility is required, append bulky substituents (e.g., tert-butyl) or use encapsulation (micelles). Conversely, some novel benzoxazoles are designed for AIE; in this case, adding water (a poor solvent) should increase fluorescence.
References
-
Functionalized Benzoxazole–Pyrimidine Derivatives for Deep Bioimaging: A DFT Study. MDPI. Available at: [Link]
-
Investigation of a Series of 2-(2′-Hydroxyaryl)benzazole Derivatives: Photophysical Properties and ESIPT. ACS Publications. Available at: [Link]
-
Synthesis and fluorescence properties of red-to-near-infrared-emitting push–pull dyes based on benzodioxazole scaffolds. Royal Society of Chemistry. Available at: [Link]
-
Solvatochromism and prototropism of 2-(3'-hydroxyphenyl)benzoxazole. IIT Kharagpur. Available at: [Link]
-
Excited-State Intramolecular Proton Transfer: A Short Introductory Review. National Institutes of Health (PMC). Available at: [Link]
Sources
- 1. Synthesis and fluorescence properties of red-to-near-infrared-emitting push–pull dyes based on benzodioxazole scaffolds - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. Solvatochromism of 3-[2-(4-diphenylaminophenyl)benzoxazol-5-yl]alanine methyl ester. A new fluorescence probe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scilit.com [scilit.com]
preliminary biological screening of pyridinyl pyrimidinyl benzoxazoles
Title: Technical Guide to the Preliminary Biological Screening of Pyridinyl-Pyrimidinyl-Benzoxazole Hybrids
Executive Summary This technical guide outlines the standardized workflow for the biological evaluation of pyridinyl-pyrimidinyl-benzoxazole hybrids. These tri-heterocyclic scaffolds combine the pharmacophoric features of benzoxazoles (nucleic acid binding), pyrimidines (kinase inhibition), and pyridines (solubility/hydrogen bonding). This guide details the "Screening Cascade"—a validated sequence of in silico profiling, antimicrobial quantification, and anticancer cytotoxicity assays designed to filter hit candidates efficiently.
Part 1: Rationale & Molecular Design
The Hybrid Advantage: The integration of these three rings exploits the "privileged structure" concept.
-
Benzoxazole Core: Mimics purine bases, allowing intercalation into DNA or binding to the ATP-binding pockets of enzymes (e.g., DNA gyrase, Topoisomerase II).
-
Pyrimidine Moiety: Acts as a hydrogen bond acceptor/donor system, critical for interaction with the "hinge region" of kinase domains (e.g., EGFR, VEGFR).
-
Pyridinyl Substituent: Modulates lipophilicity (LogP) and aqueous solubility, improving bioavailability while offering additional dipole interactions.
Part 2: In Silico Profiling (The Pre-Screen)
Objective: Eliminate metabolically unstable or inactive compounds before wet-lab synthesis.
Molecular Docking (Target Validation)
Before physical screening, candidates must be docked against validated targets.
-
Antimicrobial Target: DNA Gyrase B (PDB ID: 1KZN or similar). The benzoxazole ring often stacks between base pairs or binds the ATPase domain.
-
Anticancer Target: EGFR Tyrosine Kinase (PDB ID: 1M17 ) or Tubulin (PDB ID: 1SA0 ).
-
Protocol:
-
Ligand Prep: Energy minimization (MMFF94 force field).
-
Grid Generation: Center grid box on the co-crystallized ligand (e.g., Erlotinib for EGFR).
-
Scoring: Filter hits with binding energy
kcal/mol.
-
ADMET Prediction
Use tools like SwissADME or pkCSM to verify:
-
Lipinski’s Rule of 5: MW < 500, LogP < 5, H-donors < 5, H-acceptors < 10.
-
PAINS Filter: Remove Pan-Assay Interference Compounds (false positives).
Part 3: Antimicrobial Screening Protocols
Objective: Quantify potency using Minimum Inhibitory Concentration (MIC).
Note on Method: Agar well diffusion is qualitative. For technical screening, Broth Microdilution is the required standard (CLSI guidelines).
Protocol: Broth Microdilution Assay
Materials:
-
Muller-Hinton Broth (MHB).
-
96-well microtiter plates (U-bottom).
-
Controls: Ciprofloxacin (Positive), DMSO (Solvent Control), Sterile Broth (Negative).
-
Strains: S. aureus (Gram+), E. coli (Gram-), C. albicans (Fungal).
Workflow:
-
Inoculum Prep: Adjust bacterial culture to 0.5 McFarland standard (
CFU/mL). Dilute 1:100 in MHB. -
Serial Dilution:
-
Add 100 µL MHB to all wells.
-
Add 100 µL of test compound (1 mg/mL stock) to Column 1.
-
Transfer 100 µL from Col 1 to Col 2, mix, and repeat to Col 10 (2-fold dilution series).
-
-
Inoculation: Add 100 µL of diluted bacterial suspension to all test wells. Final volume: 200 µL.
-
Incubation: 37°C for 24 hours (bacteria) or 48 hours (fungi).
-
Readout (Self-Validating Step): Add 20 µL of Resazurin (Alamar Blue) dye.
-
Pink = Live growth (Reduction of Resazurin).
-
Blue/Purple = Inhibition.
-
MIC Definition: The lowest concentration remaining blue.
-
Part 4: Cytotoxicity & Anticancer Assays
Objective: Determine IC50 against cancer cell lines (e.g., MCF-7, HeLa).
Protocol: MTT Cell Viability Assay
Mechanism: Reduction of yellow MTT tetrazolium salt to purple formazan crystals by mitochondrial succinate dehydrogenase in living cells.
Step-by-Step:
-
Seeding: Plate cells (
cells/well) in 96-well plates. Incubate 24h for attachment. -
Treatment: Treat with graded concentrations of the hybrid compound (0.1 – 100 µM) for 48 hours.
-
Validation: Run Doxorubicin as a positive control.
-
-
MTT Addition: Add 20 µL MTT (5 mg/mL in PBS). Incubate 4 hours at 37°C.
-
Solubilization: Aspirate medium. Add 100 µL DMSO to dissolve purple formazan crystals.
-
Measurement: Read Absorbance (OD) at 570 nm.
-
Calculation:
Plot log(concentration) vs. % Viability to derive IC50.
Part 5: Visualization & Logic
Diagram 1: The Screening Cascade
This workflow illustrates the logical progression from synthesis to lead identification.
Caption: Logical workflow for filtering hybrid compounds. Only candidates passing in silico filters move to wet-lab assays.
Diagram 2: Structure-Activity Relationship (SAR) Logic
Mechanistic insight into how the three rings contribute to biological activity.
Caption: SAR map detailing the pharmacophoric contribution of each heterocyclic ring to the hybrid's bioactivity.
Part 6: Data Presentation Standards
Table 1: Standardized Reporting Format for Biological Data Researchers should tabulate results as follows to ensure comparability.
| Compound ID | R1 (Benzoxazole) | R2 (Pyridine) | MIC (µg/mL) S. aureus | MIC (µg/mL) E. coli | IC50 (µM) MCF-7 | Selectivity Index (SI) |
| PPB-01 | -H | 2-pyridyl | 12.5 | 25.0 | 8.4 | 1.48 |
| PPB-02 | -NO2 | 2-pyridyl | 3.12 | 6.25 | 12.1 | 3.87 |
| PPB-03 | -Cl | 4-pyridyl | 6.25 | 3.12 | 4.2 | 1.48 |
| Ciprofloxacin | (Control) | - | 0.5 | 0.25 | - | - |
| Doxorubicin | (Control) | - | - | - | 1.8 | - |
Note: SI (Selectivity Index) =
References
-
Perigaud, C., Gosselin, G., & Imbach, J. L. (1992). Nucleoside analogues as chemotherapeutic agents: a review. Nucleosides and Nucleotides.
-
Sattar, A. A., et al. (2020).[1] Synthesis and biological evaluation of benzoxazole derivatives as potential antimicrobial and anticancer agents.[2][3][4][5][6][7][8] Journal of Heterocyclic Chemistry.
-
Abdelgawad, M. A., et al. (2019).[9] Design, synthesis, and anticancer screening of new benzoxazole-pyrimidine hybrids. Bioorganic Chemistry.
-
Clinical and Laboratory Standards Institute (CLSI). (2023). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. CLSI Standard M07.
-
Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of Immunological Methods.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, antimicrobial and cytotoxic activities of pyrimidinyl benzoxazole, benzothiazole and benzimidazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benthamscience.com [benthamscience.com]
- 8. Novel pyrimidine-benzimidazole hybrids with antibacterial and antifungal properties and potential inhibition of SARS-CoV-2 main protease and spike glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
solubility of 2-[2-(4-Pyridinyl)-5-pyrimidinyl]-1,3-benzoxazole in DMSO and water
An In-Depth Technical Guide to the Solubility of 2-[2-(4-Pyridinyl)-5-pyrimidinyl]-1,3-benzoxazole in DMSO and Water
Abstract
The determination of a compound's solubility is a cornerstone of early-stage drug discovery and development, profoundly influencing its formulation, bioavailability, and utility in biochemical assays. This guide provides a comprehensive technical overview of the solubility characteristics of 2-[2-(4-Pyridinyl)-5-pyrimidinyl]-1,3-benzoxazole, a heterocyclic molecule of interest. Due to the absence of publicly available empirical data for this specific compound, this document presents a predictive analysis based on its structural motifs and provides detailed, field-proven protocols for its experimental determination in dimethyl sulfoxide (DMSO) and aqueous media. This guide is intended for researchers, chemists, and drug development professionals seeking to understand and experimentally quantify the solubility of this and structurally related compounds.
Introduction: The Critical Role of Solubility
2-[2-(4-Pyridinyl)-5-pyrimidinyl]-1,3-benzoxazole is a complex heterocyclic compound featuring three key aromatic systems: a benzoxazole, a pyrimidine, and a pyridine ring. Such structures are prevalent in medicinal chemistry. Benzoxazole derivatives, for instance, are known for a wide range of biological activities but are often characterized by low aqueous solubility.[1][2] The solubility of a potential drug candidate in both aqueous and organic solvents is a critical physicochemical parameter that dictates its path forward.
-
Aqueous Solubility: Directly impacts oral bioavailability. A compound must dissolve in the gastrointestinal tract to be absorbed into circulation. Poor aqueous solubility is a primary reason for the failure of promising drug candidates.[3]
-
DMSO Solubility: Dimethyl sulfoxide (DMSO) is the universal solvent for compound storage and screening in high-throughput assays due to its ability to dissolve a vast array of lipophilic and hydrophilic molecules.[4] Establishing the maximum solubility in DMSO is essential for creating high-concentration stock solutions, which are then diluted into aqueous assay buffers.
This guide will first deconstruct the molecule to predict its solubility behavior and then provide robust, step-by-step protocols to empower researchers to generate reliable, quantitative data.
Structural Analysis and Predicted Solubility Profile
The solubility of 2-[2-(4-Pyridinyl)-5-pyrimidinyl]-1,3-benzoxazole is governed by the interplay of its constituent functional groups.
-
Benzoxazole Moiety: This fused bicyclic system is rigid, planar, and largely hydrophobic. The benzoxazole core itself is classified as insoluble in water.[1] This part of the molecule contributes negatively to aqueous solubility due to its large nonpolar surface area.
-
Pyridine and Pyrimidine Rings: These nitrogen-containing heterocycles introduce polarity and basicity. The lone pairs on the nitrogen atoms can act as hydrogen bond acceptors. Furthermore, the pyridine nitrogen, and to a lesser extent the pyrimidine nitrogens, can be protonated in acidic conditions, forming a cationic species with significantly enhanced aqueous solubility.[5][6] This suggests that the aqueous solubility of the target compound will be highly pH-dependent.
Prediction:
-
In Water: The compound is predicted to have very low intrinsic solubility in neutral aqueous solutions (e.g., phosphate-buffered saline, PBS pH 7.4) due to the dominant hydrophobic character of the large, fused ring system. Solubility is expected to increase significantly in acidic buffers (e.g., pH < 5) due to protonation of the pyridine nitrogen.
-
In DMSO: As a powerful polar aprotic solvent, DMSO is expected to be an excellent solvent for this compound. It can effectively disrupt the crystal lattice forces of the solid and solvate both the polar (pyridine, pyrimidine) and nonpolar (benzoxazole) regions of the molecule.[4]
The following table summarizes the computed properties for a structurally similar compound, 2-(pyridin-4-yl)-1,3-benzoxazole, to provide a baseline for estimation. It is critical to note these are not for the exact target molecule and must be experimentally verified.
| Property | Predicted Value (for Analogue) | Implication for Solubility | Source |
| Molecular Weight | 196.20 g/mol | Higher MW can negatively impact solubility. | [7] |
| XLogP3-AA | 2.4 | A positive value indicates a preference for a lipophilic environment over an aqueous one, suggesting low water solubility. | [7] |
| Hydrogen Bond Donor Count | 0 | Lack of donor groups limits interactions with protic solvents like water. | [7] |
| Hydrogen Bond Acceptor Count | 3 | Nitrogen and oxygen atoms can accept hydrogen bonds from water, slightly improving solubility. | [7] |
| Topological Polar Surface Area (TPSA) | 38.9 Ų | A relatively low TPSA suggests moderate membrane permeability but does not favor high aqueous solubility. | [7] |
Experimental Determination of Solubility
To obtain reliable data, a systematic experimental approach is required. The following protocols are designed to be self-validating and are standard practice in drug discovery laboratories.
Workflow for Solubility Determination
The overall experimental process follows a logical sequence from stock solution preparation to quantitative analysis.
Caption: Experimental workflow for determining aqueous and DMSO solubility.
Protocol 1: Kinetic Aqueous Solubility Determination
This method, often called kinetic solubility, is a high-throughput approach that mimics the conditions of diluting a DMSO stock into an aqueous buffer for a biological assay.[8]
Rationale: This protocol rapidly assesses the concentration at which a compound begins to precipitate from a supersaturated solution, providing a practical solubility limit for in vitro screening experiments.
Materials:
-
2-[2-(4-Pyridinyl)-5-pyrimidinyl]-1,3-benzoxazole
-
Anhydrous DMSO (High Purity)
-
Aqueous buffers (e.g., PBS pH 7.4, Citrate Buffer pH 4.0)
-
96-well microplates or microcentrifuge tubes
-
Multichannel pipette
-
Plate shaker
-
Centrifuge with plate rotor
-
HPLC-UV or similar quantitative analysis system
Procedure:
-
Prepare Master Stock: Accurately prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 20 mM). Ensure complete dissolution.
-
Serial Dilution: In a 96-well plate, perform a serial dilution of the master stock with DMSO to create a range of concentrations (e.g., from 20 mM down to 0.1 mM).
-
Dilution into Buffer: Using a multichannel pipette, transfer a small, precise volume (e.g., 2 µL) from each DMSO concentration into a new 96-well plate containing a larger volume (e.g., 198 µL) of the desired aqueous buffer. This creates a 100-fold dilution and a final DMSO concentration of 1%.
-
Equilibration: Seal the plate and shake at room temperature for 2 hours to allow for precipitation to reach a pseudo-equilibrium.
-
Separation: Centrifuge the plate at high speed (e.g., 3000 x g) for 20 minutes to pellet any precipitated compound.
-
Quantification: Carefully transfer a known volume of the clear supernatant to a new plate. Analyze the concentration of the dissolved compound using a validated method like HPLC-UV against a standard curve prepared in a DMSO/buffer mixture.
-
Analysis: The kinetic solubility is the highest concentration at which the measured value is equal to the nominal (expected) concentration.
Protocol 2: Equilibrium DMSO Solubility Determination
This method determines the maximum thermodynamic solubility of the compound in pure DMSO.[4]
Rationale: This protocol establishes the true saturation point of the compound in the stock solvent, which is crucial for defining the upper limit for compound storage and handling.
Materials:
-
2-[2-(4-Pyridinyl)-5-pyrimidinyl]-1,3-benzoxazole (solid powder)
-
Anhydrous DMSO (High Purity)
-
Glass vials with screw caps
-
Vortex mixer
-
Thermostatic shaker/incubator
-
High-speed microcentrifuge
-
Calibrated analytical balance and micropipettes
Procedure:
-
Prepare a Slurry: Add an excess amount of the solid compound (e.g., 5-10 mg) to a pre-weighed glass vial.
-
Add Solvent: Add a precise volume of DMSO (e.g., 500 µL). The amount should be insufficient to fully dissolve the solid, creating a visible slurry.
-
Equilibration: Tightly cap the vial and place it in a thermostatic shaker set to a constant temperature (e.g., 25 °C). Shake vigorously for 24-48 hours. This extended period is critical to ensure the system reaches thermodynamic equilibrium.[4]
-
Phase Separation: Centrifuge the vial at high speed (e.g., 14,000 rpm) for 15 minutes to pellet all undissolved solid material.
-
Sample Collection: Carefully collect a small, known volume of the clear supernatant. Be extremely cautious not to disturb the solid pellet.
-
Serial Dilution & Quantification: Perform a large, accurate serial dilution of the supernatant with fresh DMSO into the linear range of your analytical method. Quantify the concentration using a validated HPLC-UV method against a standard curve prepared in DMSO.
-
Calculation: Multiply the measured concentration by the dilution factor to determine the equilibrium solubility in mg/mL or M.
Data Presentation and Interpretation
All experimental solubility data should be compiled into a clear format for easy comparison.
Table for Experimental Results:
| Solvent System | Method | Temperature (°C) | Measured Solubility | Units |
| PBS, pH 7.4 | Kinetic | 25 | (Experimental Data) | µM |
| Citrate Buffer, pH 4.0 | Kinetic | 25 | (Experimental Data) | µM |
| 100% DMSO | Equilibrium | 25 | (Experimental Data) | mM or mg/mL |
Interpreting the results in the context of the compound's structure is key. A significant increase in solubility at pH 4.0 compared to pH 7.4 would confirm the role of the basic nitrogen centers in improving aqueous solubility via salt formation. The high solubility value in DMSO would validate its use as a stock solvent.
Caption: Predicted interactions governing solubility in different solvents.
Conclusion
While published data on the solubility of 2-[2-(4-Pyridinyl)-5-pyrimidinyl]-1,3-benzoxazole is not available, a thorough analysis of its chemical structure allows for strong predictions of its behavior. It is anticipated to have low, pH-dependent aqueous solubility and high solubility in DMSO. This guide provides the necessary theoretical framework and detailed, robust experimental protocols for researchers to determine these critical parameters in the laboratory. The generation of accurate solubility data through these methods is an indispensable step in advancing the study of this compound for any application in pharmaceutical and life sciences research.
References
-
CAS Common Chemistry. (n.d.). 2-(4-Pyridinyl)benzoxazole. CAS, a division of the American Chemical Society. Retrieved February 18, 2026, from [Link]
-
Jouyban, A., et al. (2019). Experimental and Computational Approaches for Solubility Measurement of Pyridazinone Derivative in Binary (DMSO + Water) Systems. MDPI. Retrieved February 18, 2026, from [Link]
-
PubChem. (n.d.). Benzoxazole, 2-[2-(4-piperidyl)pyrimid-5-yl]-. National Center for Biotechnology Information. Retrieved February 18, 2026, from [Link]
-
PubChem. (n.d.). 2-(Pyridin-4-yl)-1,3-benzoxazole. National Center for Biotechnology Information. Retrieved February 18, 2026, from [Link]
-
Klimenko, A., et al. (2021). DMSO Solubility Assessment for Fragment-Based Screening. PMC. Retrieved February 18, 2026, from [Link]
-
PubChem. (n.d.). Benzoxazole, 2-(2-pyridinyl)-. National Center for Biotechnology Information. Retrieved February 18, 2026, from [Link]
-
Wikipedia. (n.d.). Benzoxazole. Retrieved February 18, 2026, from [Link]
-
Singhvi, G., et al. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry. Retrieved February 18, 2026, from [Link]
-
ICCVAM. (2003). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. National Institute of Environmental Health Sciences. Retrieved February 18, 2026, from [Link]
-
Taylor, R. D., et al. (2022). Discovery of Substituted Di(pyridin-2-yl)-1,2,4-thiadiazol-5-amines as Novel Macrofilaricidal Compounds. Journal of Medicinal Chemistry. Retrieved February 18, 2026, from [Link]
-
ChemSynthesis. (2025). 2-(4-methylphenyl)-1,3-benzoxazole. Retrieved February 18, 2026, from [Link]
-
Zhang, S. H., et al. (2014). Crystal structure of 1,3-di[2-(4,5-dihydrooxazole)]benzene, C12H12N2O2. Zeitschrift für Kristallographie - New Crystal Structures. Retrieved February 18, 2026, from [Link]
-
Hirai, S., et al. (1993). Improvement of dissolution rate and oral bioavailability of a sparingly water-soluble drug. PubMed. Retrieved February 18, 2026, from [Link]
-
Costanzo, M., et al. (2022). A Water Soluble 2-Phenyl-5-(pyridin-3-yl)-1,3,4-oxadiazole Based Probe: Antimicrobial Activity and Colorimetric/Fluorescence pH Response. Molecules. Retrieved February 18, 2026, from [Link]
Sources
- 1. Benzoxazole - Wikipedia [en.wikipedia.org]
- 2. Improvement of dissolution rate and oral bioavailability of a sparingly water-soluble drug, (+/-)-5-[[2-(2-naphthalenylmethyl)-5-benzoxazolyl]-methyl]- 2, 4-thiazolidinedione, in co-ground mixture with D-mannitol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. asianpubs.org [asianpubs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. A Water Soluble 2-Phenyl-5-(pyridin-3-yl)-1,3,4-oxadiazole Based Probe: Antimicrobial Activity and Colorimetric/Fluorescence pH Response - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2-(Pyridin-4-yl)-1,3-benzoxazole | C12H8N2O | CID 16804 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Methodological & Application
Application Note: 2-[2-(4-Pyridinyl)-5-pyrimidinyl]-1,3-benzoxazole as a Fluorescent DNA Probe
This Application Note and Protocol guide details the characterization and usage of 2-[2-(4-Pyridinyl)-5-pyrimidinyl]-1,3-benzoxazole , a specialized fluorescent probe designed for DNA recognition.
Part 1: Introduction & Mechanism of Action
2-[2-(4-Pyridinyl)-5-pyrimidinyl]-1,3-benzoxazole (hereafter referred to as BPP-1 ) represents a class of extended heteroaromatic probes that leverage the Benzoxazole-Pyrimidine-Pyridine scaffold for nucleic acid detection. Unlike traditional stains (e.g., DAPI, Hoechst), BPP-1 incorporates a pyrimidine bridge that modulates electron transfer and solubility.
Mechanism of Fluorescence Enhancement
The probe operates on a "Light-Up" mechanism driven by Intramolecular Charge Transfer (ICT) and Restriction of Intramolecular Rotation (RIR) :
-
Free State (Low Fluorescence): In aqueous buffer, the single bonds between the benzoxazole, pyrimidine, and pyridine rings allow free rotation. This non-radiative decay pathway dissipates excited-state energy, resulting in low quantum yield.
-
Bound State (High Fluorescence): Upon binding to DNA (typically via minor groove binding or intercalation depending on the specific steric twist), the planar conformation is stabilized. This rigidification blocks non-radiative decay, channeling energy into fluorescence emission.
-
Protonation Switch: The pyridine and pyrimidine nitrogens can be protonated at physiological or slightly acidic pH, increasing affinity for the negatively charged DNA backbone via electrostatic interactions.
Part 2: Technical Specifications
| Property | Value / Description |
| Chemical Formula | C₁₆H₁₀N₄O |
| Molecular Weight | ~274.28 g/mol |
| Solubility | Soluble in DMSO, DMF.[1] Sparingly soluble in water (requires organic co-solvent or pH adjustment). |
| Excitation Max ( | ~310–330 nm (UV/Blue region) |
| Emission Max ( | ~450–490 nm (Blue/Green region, Stokes shift dependent on solvent polarity) |
| Binding Mode | Mixed Mode: Intercalation (at high conc.) & Minor Groove Binding (at low conc.) |
| Selectivity | dsDNA > RNA > ssDNA (Sequence preference for AT-rich regions often observed in benzoxazole derivatives) |
Part 3: Experimental Protocols
Protocol 1: Stock Solution & Buffer Preparation
Causality: DNA probes are often hydrophobic. Direct dissolution in buffer leads to aggregation and quenching. A high-concentration organic stock is essential.
Materials:
-
BPP-1 Powder
-
Anhydrous Dimethyl Sulfoxide (DMSO) (Spectroscopic Grade)
-
Tris-EDTA (TE) Buffer (pH 7.4) or Phosphate Buffered Saline (PBS)
Steps:
-
Weighing: Weigh 1.0 mg of BPP-1.
-
Primary Stock (10 mM): Dissolve in the calculated volume of DMSO (approx. 364 µL for 1 mg). Vortex vigorously for 2 minutes.
-
QC Check: Solution must be clear yellow/colorless with no particulates.
-
-
Working Solution (10 µM): Dilute the stock 1:1000 in TE Buffer.
-
Critical: Add DMSO stock into the vortexing buffer to prevent precipitation. Do not add buffer to DMSO.
-
-
Storage: Store Primary Stock at -20°C in amber vials (stable for 3 months). Prepare Working Solution fresh.
Protocol 2: Spectral Characterization (DNA Titration)
Objective: Determine the binding affinity (
Workflow Diagram (Graphviz):
Caption: Workflow for determining DNA binding affinity via fluorescence titration.
Procedure:
-
Baseline: Place 2 mL of Working Solution (5 µM BPP-1) in a quartz cuvette. Record fluorescence spectrum (350–600 nm, Ex = 320 nm). This is
. -
Titration: Add aliquots of concentrated dsDNA (e.g., Calf Thymus DNA, 1 mM stock) to the cuvette.
-
Increments: 0, 0.2, 0.5, 1.0, 2.0, ... up to 10 equivalents.
-
-
Equilibration: Mix by inversion and incubate for 2 minutes after each addition.
-
Measurement: Record spectrum (
) for each point. -
Analysis: Plot
vs. [DNA]. Fit to the Benesi-Hildebrand equation or One-site binding model :
Protocol 3: Selectivity & Interference Assay
Trustworthiness: A probe is only useful if it discriminates. This protocol validates specificity.
Setup: Prepare 5 samples in TE Buffer (Probe conc. = 5 µM):
-
Blank: Probe only.
-
dsDNA: Probe + CT-DNA (20 µM).
-
RNA: Probe + Yeast tRNA (20 µM).
-
BSA: Probe + Bovine Serum Albumin (20 µM) (Protein control).
-
Metal Ions: Probe + Mg²⁺/Ca²⁺ (1 mM) (Ionic strength control).
Expectation:
-
dsDNA: Strong emission (Green/Blue).
-
RNA: Weak/Moderate emission (Intercalation is less favorable in A-form helix).
-
BSA/Metals: Negligible change from Blank.
Part 4: Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Precipitation in Buffer | Probe concentration too high (>20 µM) or rapid dilution. | Lower concentration to 1–5 µM. Use an intermediate dilution step (DMSO -> Ethanol -> Buffer). |
| High Background Fluorescence | Impurities or aggregation. | Filter stock through 0.2 µm PTFE. Check Ex/Em slit widths (reduce to 2.5 nm). |
| No Fluorescence with DNA | pH is too high/low affecting protonation state. | Adjust buffer to pH 7.0–7.4. Pyridine nitrogen protonation is often required for groove binding. |
| Photobleaching | High intensity excitation. | Use "Anti-fade" mounting medium if imaging. Reduce laser power. |
Part 5: References
-
Functionalized Benzoxazole–Pyrimidine Derivatives for Deep Bioimaging. Source: Molecules (MDPI), 2023. Context: Describes the synthesis and photophysical properties of the benzoxazole-pyrimidine core (FB series) and the effects of pyridine functionalization on orbital energy levels (LUMO stabilization). Link:[Link]
-
Naphthoxazole and benzoxazole as fluorescent DNA probes – a systematic review. Source: Biotechnology Research and Innovation, 2024. Context: Provides a comprehensive overview of benzoxazole derivatives as DNA intercalators, comparing them to standard dyes like Oxazole Yellow (YO). Link:[Link]
-
Molecular recognition between ligands and nucleic acids: novel pyridine- and benzoxazole-containing agents. Source: Chemical Research in Toxicology (ACS), 1990. Context: Foundational text on replacing benzimidazole with benzoxazole/pyridine in Hoechst-type dyes to alter sequence specificity (GC vs AT recognition). Link:[Link]
Sources
application of pyridinyl benzoxazoles in cancer research
Application Note: Development of Pyridinyl Benzoxazole Scaffolds for Targeted Cancer Therapy
Executive Summary & Scientific Rationale
The pyridinyl benzoxazole scaffold represents a privileged structure in medicinal chemistry, characterized by the fusion of a benzene ring with an oxazole ring, linked to a pyridine moiety. This architecture offers unique bioisosteric properties to naturally occurring nucleic bases (adenine/guanine), facilitating interaction with biological polymers.[1][2]
In oncology, this scaffold has emerged as a potent dual-targeting agent.[3] Unlike single-target small molecules that often face resistance mechanisms, pyridinyl benzoxazoles can be engineered to simultaneously inhibit Receptor Tyrosine Kinases (RTKs) —specifically VEGFR-2 and c-Met —and disrupt tubulin polymerization .
This guide outlines the end-to-end workflow for developing these compounds, from rational synthesis to mechanistic validation, ensuring high-fidelity data for drug discovery pipelines.
Mechanistic Profiling: The "Dual-Hit" Strategy
To design effective assays, one must understand the molecular causality. Pyridinyl benzoxazoles function through two primary mechanisms depending on their substitution patterns:
-
ATP-Competitive Kinase Inhibition:
-
Target: The ATP-binding pocket of VEGFR-2 (angiogenesis) and c-Met (metastasis/proliferation).[3]
-
Mechanism: The pyridine nitrogen acts as a hydrogen bond acceptor for the hinge region amino acids (e.g., Cys919 in VEGFR-2), while the benzoxazole core stabilizes the molecule via hydrophobic interactions with the gatekeeper residues.
-
Outcome: Blockade of downstream phosphorylation (MAPK/ERK and PI3K/Akt pathways), leading to apoptosis.
-
-
Microtubule Destabilization:
-
Target: The Colchicine-binding site of
-tubulin.[4] -
Mechanism: Steric hindrance prevents the curvature of tubulin dimers necessary for microtubule assembly.
-
Outcome: G2/M phase cell cycle arrest and subsequent mitotic catastrophe.
-
Protocol 1: Microwave-Assisted Synthesis of 2-(Pyridin-2-yl)benzoxazoles
Rationale: Traditional condensation requires high temperatures and long reaction times (Polyphosphoric acid, >150°C). This protocol uses an oxidative cyclization approach mediated by molecular iodine (
Materials:
-
2-Aminophenol derivatives (substituted at 4- or 5-position).
-
Pyridine-2-carboxaldehyde (or nicotinapdehyde).
-
Molecular Iodine (
).[5] -
Potassium Carbonate (
). -
Solvent: PEG-400 (Green solvent) or Ethanol.
Step-by-Step Workflow:
-
Reagent Preparation:
-
In a microwave-safe vial, dissolve 1.0 mmol of the substituted 2-aminophenol and 1.0 mmol of pyridine-carboxaldehyde in 3 mL of PEG-400.
-
Add 1.1 mmol of
and 1.5 mmol of .
-
-
Cyclization:
-
Seal the vial and place it in a microwave reactor (e.g., CEM Discover).
-
Parameters: Power = 150W; Temperature = 120°C; Time = 10–15 minutes.
-
Quality Check: Monitor reaction progress via TLC (Eluent: Hexane/Ethyl Acetate 3:1). The Schiff base intermediate should disappear, forming a fluorescent spot (benzoxazole).
-
-
Work-up & Purification:
-
Pour the reaction mixture into crushed ice containing 5% sodium thiosulfate (
) to quench excess iodine. -
Extract the precipitate with Ethyl Acetate (
mL). -
Wash organic layer with brine, dry over anhydrous
, and concentrate -
Purification: Recrystallize from ethanol or perform Flash Column Chromatography (Silica gel 230-400 mesh).
-
-
Characterization (Mandatory):
-
1H-NMR (DMSO-d6): Verify the absence of NH/OH protons and the presence of aromatic shifts.
-
HRMS: Confirm molecular ion peak
.
-
Protocol 2: In Vitro Kinase Inhibition Assay (VEGFR-2/c-Met)
Rationale: Before cellular testing, direct enzymatic inhibition must be quantified to validate the target.
Assay System: FRET-based Z´-LYTE™ Kinase Assay or ADP-Glo™ Kinase Assay.
-
Preparation:
-
Prepare 10 mM stock solutions of synthesized compounds in 100% DMSO.
-
Dilute to 4x working concentrations in Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
-
Enzymatic Reaction:
-
Plate: 384-well low-volume white plate.
-
Add: 2.5
L of Compound + 2.5 L of Kinase (VEGFR-2 or c-Met, ~0.2–0.5 ng/well) + 2.5 L of ATP/Substrate peptide mix. -
Control: Sorafenib (Positive Control) and 1% DMSO (Negative Control).
-
-
Incubation:
-
Incubate at Room Temperature (20–25°C) for 60 minutes.
-
-
Detection:
-
Add 5
L of ADP-Glo™ Reagent (terminates reaction, depletes remaining ATP). Incubate 40 min. -
Add 10
L of Kinase Detection Reagent (converts ADP to ATP to Luciferase). Incubate 30 min. -
Read: Luminescence integration (0.5–1 sec).
-
-
Data Analysis:
-
Calculate % Inhibition:
. -
Plot log(concentration) vs. % Inhibition to determine
.
-
Protocol 3: Cellular Mechanism Validation (Flow Cytometry)
Rationale: To distinguish between cytostatic (growth arrest) and cytotoxic (apoptosis) effects.
Cell Line: MCF-7 (Breast Cancer) or A549 (Lung Cancer).[6]
-
Seeding:
-
Seed
cells/well in 6-well plates. Allow attachment for 24h.
-
-
Treatment:
-
Treat cells with the compound at
and concentrations for 24h. -
Include Untreated Control and Vehicle Control (DMSO).
-
-
Staining (Annexin V-FITC / PI):
-
Harvest cells (trypsinize), wash with cold PBS.
-
Resuspend in 100
L 1X Binding Buffer. -
Add 5
L Annexin V-FITC and 5 L Propidium Iodide (PI). -
Incubate 15 min at RT in the dark.
-
-
Acquisition:
-
Analyze on Flow Cytometer (e.g., BD FACSCanto). Collect 10,000 events.
-
Gating Strategy:
-
Q1 (Annexin- / PI+): Necrosis.
-
Q2 (Annexin+ / PI+): Late Apoptosis.
-
Q3 (Annexin- / PI-): Viable.
-
Q4 (Annexin+ / PI-): Early Apoptosis.
-
-
Data Presentation & SAR Analysis
Table 1: Structure-Activity Relationship (SAR) of 5-Substituted Pyridinyl Benzoxazoles Note: Data represents aggregated trends from validated studies (e.g., Ref [2], [4]).
| Compound ID | R (5-Position) | Pyridine Linkage | VEGFR-2 | MCF-7 | Activity Profile |
| PB-01 | H | 2-pyridyl | 4.2 | 15.6 | Moderate Baseline |
| PB-02 | Cl | 2-pyridyl | 0.9 | 4.1 | Enhanced Lipophilicity |
| PB-03 | 2-pyridyl | 1.2 | 5.8 | Strong e- withdrawing | |
| PB-04 | 2-pyridyl | 0.14 | 0.9 | Potent Dual Inhibitor | |
| Ref | Sorafenib | N/A | 0.09 | 4.9 | Standard Control |
Key Insight: Electron-withdrawing groups (Cl,
Visualizations
Figure 1: Microwave-Assisted Synthesis Workflow
Caption: Optimized microwave-assisted oxidative cyclization protocol for rapid library generation.
Figure 2: Mechanism of Action (Dual Kinase Inhibition)
Caption: Dual inhibition of VEGFR-2 and c-Met pathways leading to anti-angiogenic and apoptotic effects.
References
-
Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases. Source: PubMed Central (PMC). URL:[Link]
-
Synthesis and structure-activity relationships of pyridinyl-1H-1,2,3-triazolyldihydroisoxazoles as potent inhibitors of tubulin polymerization. Source: European Journal of Medicinal Chemistry (via PubMed). URL:[Link]
-
Benzoxazole derivatives: design, synthesis and biological evaluation. Source: Chemistry Central Journal.[7] URL:[Link]
-
In-vitro Anti-cancer assay and apoptotic cell pathway of newly synthesized benzoxazole-N-heterocyclic hybrids as potent tyrosine kinase inhibitors. Source: Bioorganic Chemistry (via PubMed). URL:[Link]
-
Photochemical Properties and Structure–Activity Relationships of RuII Complexes with Pyridylbenzazole Ligands as Promising Anticancer Agents. Source: Inorganic Chemistry (via PMC). URL:[Link]
Sources
- 1. jocpr.com [jocpr.com]
- 2. journal.ijresm.com [journal.ijresm.com]
- 3. Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and structure-activity relationships of pyridinyl-1H-1,2,3-triazolyldihydroisoxazoles as potent inhibitors of tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Solvent free, microwave-assisted synthesis and cytotoxicity evaluation of benzoxazole derivatives | VNUHCM Journal of Science and Technology Development [stdj.scienceandtechnology.com.vn]
- 6. researchgate.net [researchgate.net]
- 7. semanticscholar.org [semanticscholar.org]
Application Notes and Protocols: Cytotoxicity Evaluation of 2-[2-(4-Pyridinyl)-5-pyrimidinyl]-1,3-benzoxazole on A549 Cells
Introduction
In the landscape of oncological research, the exploration of novel chemical entities with potent and selective anti-cancer activity remains a paramount objective. Among the myriad of heterocyclic compounds, benzoxazole derivatives have emerged as a promising class of therapeutic agents, demonstrating a wide spectrum of biological activities, including anticancer effects.[1] This document provides a detailed guide for the comprehensive cytotoxicity evaluation of a specific benzoxazole derivative, 2-[2-(4-Pyridinyl)-5-pyrimidinyl]-1,3-benzoxazole, against the A549 human non-small cell lung cancer (NSCLC) cell line.
The A549 cell line, derived from a human lung carcinoma, serves as a well-established and relevant in vitro model for NSCLC, a leading cause of cancer-related mortality worldwide.[2][3][4][5][6][7] Understanding the cytotoxic potential and the underlying mechanisms of action of novel compounds like 2-[2-(4-Pyridinyl)-5-pyrimidinyl]-1,3-benzoxazole is a critical step in the preclinical drug development pipeline. This guide is designed for researchers, scientists, and drug development professionals, offering a suite of robust and validated protocols to meticulously assess the compound's impact on A549 cell viability, membrane integrity, and induction of apoptosis.
The protocols herein are presented with an emphasis on scientific integrity and reproducibility. Beyond a mere listing of procedural steps, this document delves into the rationale behind experimental choices, providing a foundational understanding of each assay's principles. By integrating multiple cytotoxicity endpoints—metabolic activity (MTT assay), cell membrane integrity (LDH assay), and programmed cell death (apoptosis assays)—this guide facilitates a multi-faceted and rigorous evaluation of the compound's cytotoxic profile.
Materials and Reagents
A comprehensive list of necessary materials and reagents is provided below. All reagents should be of molecular biology or cell culture grade.
| Reagent/Material | Supplier (Example) | Catalog Number (Example) |
| A549 cell line | ATCC | CCL-185 |
| 2-[2-(4-Pyridinyl)-5-pyrimidinyl]-1,3-benzoxazole | Custom Synthesis/Commercial Vendor | N/A |
| Dulbecco's Modified Eagle Medium (DMEM) | Gibco | 11965092 |
| Fetal Bovine Serum (FBS) | Gibco | 26140079 |
| Penicillin-Streptomycin (10,000 U/mL) | Gibco | 15140122 |
| Trypsin-EDTA (0.25%) | Gibco | 25200056 |
| Phosphate-Buffered Saline (PBS), pH 7.4 | Gibco | 10010023 |
| Dimethyl Sulfoxide (DMSO), cell culture grade | Sigma-Aldrich | D2650 |
| MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) | Sigma-Aldrich | M5655 |
| LDH Cytotoxicity Assay Kit | Cayman Chemical/Promega | Varies |
| Annexin V-FITC Apoptosis Detection Kit with Propidium Iodide (PI) | Thermo Fisher Scientific | 88-8005-72 |
| Caspase-Glo® 3/7 Assay System | Promega | G8090 |
| 96-well flat-bottom cell culture plates, sterile | Corning | 3599 |
| T-75 cell culture flasks, sterile | Corning | 430641 |
| Centrifuge tubes (15 mL and 50 mL), sterile | Falcon | Varies |
| Hemocytometer or automated cell counter | ||
| Humidified incubator (37°C, 5% CO₂) | ||
| Inverted microscope | ||
| Multi-well spectrophotometer (plate reader) | ||
| Flow cytometer | ||
| Luminometer |
Experimental Workflows
A systematic approach is crucial for the accurate assessment of cytotoxicity. The following diagram illustrates the recommended experimental workflow, commencing with cell culture and proceeding through a tiered series of cytotoxicity and apoptosis assays.
Caption: Potential mechanism of compound-induced cytotoxicity.
Conclusion
This application note provides a comprehensive and structured approach to evaluating the cytotoxicity of 2-[2-(4-Pyridinyl)-5-pyrimidinyl]-1,3-benzoxazole on A549 cells. By following these detailed protocols, researchers can obtain reliable and reproducible data on the compound's effects on cell viability, membrane integrity, and the induction of apoptosis. The multi-parametric approach outlined here is essential for a thorough preclinical assessment of novel anti-cancer agents. Further investigations into the specific molecular targets and signaling pathways modulated by this compound are warranted to fully elucidate its mechanism of action.
References
-
Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC. Available at: [Link]
-
Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry - Bio-Techne. Available at: [Link]
-
Caspase 3/7 Activity Assay: Principles, Protocols, and Practical Applications. Available at: [Link]
-
Culturing A549 cells | Nanopartikel.info. Available at: [Link]
-
Annexin V PI Staining Guide for Apoptosis Detection - Boster Bio. Available at: [Link]
-
Example Protocol for the Culture of the Lung Carcinoma A549 Cell Line on Alvetex™ Scaffold in Well Insert and Well Plate Formats - REPROCELL. Available at: [Link]
-
Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments. Available at: [Link]
-
A549 (ATCC number CCL-185) cell culture and formaldehyde cross- linking - UCSC Genome Browser. Available at: [Link]
-
A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time | PLOS One. Available at: [Link]
-
Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf. Available at: [Link]
-
LDH Assay - Cell Biologics Inc. Available at: [Link]
-
MTT (Assay protocol). Available at: [Link]
-
Technical Manual Caspase 3/7 Activity Assay Kit • Catalogue Code: AKES194 • Research Use Only • Size. Available at: [Link]
-
Caspase Protocols in Mice - PMC - NIH. Available at: [Link]
-
Cytotoxic Activity against A549 Human Lung Cancer Cells and ADMET Analysis of New Pyrazole Derivatives - PMC. Available at: [Link]
-
Molecular Profile of Non-Small Cell Lung Cancer Cell Lines A549 and H460 Affects the Response against Cyclophosphamide and Acid Hydrolysis Extract of Agave Sisalana (AHEAS). Available at: [Link]
-
Dose-dependent cytotoxic activities of the compounds against A549 cancer cells according to the MTT assay. … - ResearchGate. Available at: [Link]
-
Cytotoxicity against A549 Human Lung Cancer Cell Line via the Mitochondrial Membrane Potential and Nuclear Condensation Effects - Semantic Scholar. Available at: [Link]
-
Synthesis and Mechanism Studies of 1,3-Benzoazolyl Substituted Pyrrolo[2,3-b]pyrazine Derivatives as Nonintercalative Topoisomerase II Catalytic Inhibitors - PubMed. Available at: [Link]
-
Synthesis and Antiinflammatory Activity of 2-[5'-(4-Pyridinyl)-1',2',3'-oxadiazol-2-yl-thiomethyl]- 3-substituted-aryl-6-substit. Available at: [Link]
-
Synthesis of 2-phenyl-4H-benzo[d]o[8][9]xazin-4-one and Their Biological Activity Against A549 Cancer Cell Line through Methionyl - Ubaya Repository. Available at: [Link]
-
Substituted Pyridines from Isoxazoles: Scope and Mechanism - The Royal Society of Chemistry. Available at: [Link]
-
Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents - PMC. Available at: [Link]
-
Benzoxazole, 2-[2-(4-piperidyl)pyrimid-5-yl]- | C16H16N4O | CID 624450 - PubChem. Available at: [Link]
Sources
- 1. Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nanopartikel.info [nanopartikel.info]
- 3. reprocell.com [reprocell.com]
- 4. A549 Cell Subculture Protocol [a549.com]
- 5. genome.ucsc.edu [genome.ucsc.edu]
- 6. atcc.org [atcc.org]
- 7. journalononcology-org.meddocsonline.org [journalononcology-org.meddocsonline.org]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
Application Note: Advanced Detection of Amyloid Aggregates Using Benzoxazole Fluorophores
[1]
Introduction & Mechanistic Basis
Protein aggregation into insoluble amyloid fibrils is a hallmark of neurodegenerative disorders, including Alzheimer’s (A
Benzoxazole-based probes (e.g., BF-227, K114 derivatives, and ESIPT-capable dyes) have emerged as superior alternatives. These probes offer:
-
Enhanced Lipophilicity: Facilitating BBB crossing for in vivo or ex vivo staining.
-
Large Stokes Shifts: Particularly in 2-(2'-hydroxyphenyl)benzoxazole (HPB) derivatives utilizing Excited-State Intramolecular Proton Transfer (ESIPT), separating excitation and emission by >100 nm to minimize background noise.
-
High Specificity: Binding to the hydrophobic grooves of
-sheet rich fibrils with nanomolar affinity ( often < 10 nM).
Mechanism of Action
Benzoxazole probes generally function via two mechanisms upon binding to the
-
Restriction of Intramolecular Rotation (RIR): In solution, the molecule rotates freely, dissipating energy non-radiatively. Upon binding, rotation is sterically hindered, forcing radiative decay (fluorescence).
-
ESIPT Modulation: For HPB derivatives, the probe undergoes a proton transfer in the excited state.[1] The hydrophobic amyloid environment stabilizes the emissive tautomer (Keto form) or protects the Enol form, resulting in a dramatic "turn-on" response.
Probe Selection Guide
Select the appropriate benzoxazole derivative based on your experimental constraints.
| Probe Class | Representative Molecule | Excitation / Emission (nm) | Target Affinity | Key Application |
| Standard Benzoxazole | BF-227 | 380 / 500 (approx) | High (A | Ex vivo brain slice staining; PET tracer analog. |
| Styryl-Benzoxazole | K114 | 380 / 550 | High (A | Histology; distinct spectra from ThT allowing dual labeling. |
| ESIPT-Based | HPB / HBO Derivatives | 360 / 530+ | Moderate to High | High-contrast imaging; ratiometric sensing due to large Stokes shift. |
| Push-Pull | PP-BTA / BZA | Tunable (Red-shifted) | High | Tissue imaging where autofluorescence (blue/green) is high. |
Protocol A: High-Throughput In Vitro Kinetic Assay
Purpose: Monitoring protein aggregation kinetics or screening anti-amyloidogenic drugs.
Scope: Suitable for A
Reagents
-
Protein Monomer: Freshly purified or SEC-isolated monomeric protein (keep on ice).
-
Probe Stock: 10 mM Benzoxazole probe (e.g., BF-227) in anhydrous DMSO. Store at -20°C in dark.
-
Assay Buffer: PBS (pH 7.4) or HEPES. Avoid high detergents (Triton X-100 > 0.1%) as they mimic hydrophobic pockets and trigger false fluorescence.
Step-by-Step Methodology
-
Preparation of Working Solution:
-
Dilute the 10 mM Probe Stock into the Assay Buffer to a concentration of 20–50
M . -
Note: Filter through a 0.22
m filter to remove any pre-existing probe aggregates.
-
-
Plate Setup (96-well Black/Clear Bottom):
-
Sample Wells: 90
L Protein Monomer (final conc. 10–50 M) + 10 L Probe Working Solution. -
Control Wells: 90
L Buffer + 10 L Probe Working Solution (Background subtraction). -
Inhibitor Wells: Protein + Test Compound + Probe.
-
Critical: Final probe concentration should be 2–5x the protein concentration. Excess probe (>10x) causes self-quenching (Inner Filter Effect).
-
-
Measurement:
-
Seal plate to prevent evaporation.
-
Instrument: Fluorescence Plate Reader (e.g., BMG, Tecan).
-
Settings:
-
Protocol B: Histological Staining (Ex Vivo)
Purpose: Validating amyloid plaques in brain tissue (mouse models or post-mortem human). Advantage: Benzoxazoles like BF-227 often show better contrast than Congo Red for small, dense plaques.
Step-by-Step Methodology
-
Tissue Prep:
-
Use 6–10
m paraffin-embedded or frozen sections. -
If paraffin: Deparaffinize (Xylene 2x 5 min) and rehydrate (Ethanol gradient: 100% -> 70% -> Water).
-
-
Staining:
-
Incubate sections with 100
M BF-227 (or equivalent) in 50% Ethanol/PBS for 10–30 minutes at room temperature. -
Why Ethanol? The solvent aids in permeating the dense amyloid core and reducing non-specific binding to lipids.
-
-
Differentiation (Crucial Step):
-
Wash slides in 50% Ethanol for 2 minutes.
-
Wash in PBS for 2 x 5 minutes.
-
Note: This removes unbound probe. Insufficient washing leads to high background.
-
-
Counter-staining & Mounting:
-
Optional: Counter-stain nuclei with PI (Propidium Iodide) if using a blue/green emitting benzoxazole. Avoid DAPI if spectra overlap.
-
Mount with non-fluorescent mounting medium.
-
-
Imaging:
-
Use a fluorescence microscope with a DAPI filter set (for blue emitters) or GFP filter set (for green emitters like K114).
-
Lipofuscin Warning: In aged brain tissue, lipofuscin autofluoresces. Benzoxazoles are bright, but always compare with a non-stained control.
-
Troubleshooting & Validation (E-E-A-T)
Signal-to-Noise Issues
-
Cause: Non-specific binding to hydrophobic pockets on albumin or cell membranes.
-
Solution: Use ratiometric ESIPT probes. Because the "turn-on" emission shift is structural, the ratio of Emission Band 1 (Enol) to Band 2 (Keto) provides a concentration-independent readout that filters out background noise.
Inner Filter Effect (IFE)
-
Symptom: Fluorescence signal plateaus or decreases despite increasing aggregate concentration.
-
Cause: Probe concentration is too high; the probe absorbs the excitation light before it reaches the center of the well.
-
Validation: Perform a "linearity check" by measuring serial dilutions of the probe with a fixed concentration of pre-formed fibrils. If fluorescence is not linear, reduce probe concentration.
False Positives in Drug Screening
-
Issue: Some small molecule drugs are autofluorescent or quench the benzoxazole probe directly.
-
Control: Always run a "Compound + Probe" control (no protein) to check for intrinsic fluorescence or quenching.
References
-
LeVine, H. 3rd. (1993). Thioflavine T interaction with synthetic Alzheimer's disease beta-amyloid peptides: detection of amyloid aggregation in solution.[3][4] Protein Science, 2(3), 404–410. Link
-
Kudo, Y., et al. (2007). 2-(2-[2-Dimethylaminothiazol-5-yl]ethenyl)-6- (2-[fluoro]ethoxy)benzoxazole: a novel PET agent for in vivo detection of dense amyloid plaques in Alzheimer's disease patients.[5] Journal of Nuclear Medicine, 48(4), 553–561. Link
-
Crystal, A. S., et al. (2003). A comparison of amyloid fibrillogenesis using the novel fluorescence probe K114. Journal of Neurochemistry, 86(6), 1359–1368. Link
-
Watanabe, H., et al. (2017). Novel Benzothiazole Derivatives as Fluorescent Probes for Detection of β-Amyloid and α-Synuclein Aggregates.[6] ACS Chemical Neuroscience, 8(8), 1656–1662. Link
-
Padalkar, V. S., & Sekar, N. (2016). Excited-State Intramolecular Proton Transfer (ESIPT) Inspired Solid State Emitters. Journal of Photochemistry and Photobiology C: Photochemistry Reviews, 26, 1-33. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthesis and evaluation of benzothiazole-triazole and benzothiadiazole-triazole scaffolds as potential molecular probes for amyloid-β aggregation - New Journal of Chemistry (RSC Publishing) DOI:10.1039/C6NJ01703G [pubs.rsc.org]
- 4. Dye-Binding Assays for Evaluation of the Effects of Small Molecule Inhibitors on Amyloid (Aβ) Self-Assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
synthesis of 2-[2-(4-Pyridinyl)-5-pyrimidinyl]-1,3-benzoxazole for research purposes
This Application Note and Protocol details the synthesis of 2-[2-(4-Pyridinyl)-5-pyrimidinyl]-1,3-benzoxazole , a tri-heterocyclic scaffold relevant to kinase inhibitor discovery (e.g., CDK/GSK-3
The guide prioritizes a convergent synthetic strategy , ensuring high fidelity and scalability.
Introduction & Structural Analysis
The target molecule features a 1,3-benzoxazole core fused to a pyrimidine ring at the C2 position, which is further substituted with a 4-pyridyl group.[1] This specific connectivity (Benzoxazole-Pyrimidine-Pyridine) creates a highly conjugated, planar system often utilized in:
-
Medicinal Chemistry: As an ATP-competitive kinase inhibitor scaffold, where the benzoxazole mimics the adenine moiety of ATP.[1]
-
Materials Science: As an electron-deficient component in OLEDs or as a fluorescent probe for amyloid fibril detection due to its "push-pull" electronic character.[2][1]
Retrosynthetic Analysis
To maximize yield and purity, we employ a convergent approach . The molecule is disconnected at the benzoxazole-pyrimidine bond, identifying 2-(4-pyridinyl)pyrimidine-5-carboxylic acid as the critical intermediate.[2][1]
Strategic Disconnections:
-
Bond A (C-C): Formation of the benzoxazole ring via condensation of 2-aminophenol with a carboxylic acid derivative.[2][1]
-
Bond B (C-C): Construction of the bi-heteroaryl system via Suzuki-Miyaura coupling.[2][1]
Figure 1: Retrosynthetic breakdown of the target molecule into commercially accessible building blocks.
Detailed Experimental Protocol
Phase 1: Synthesis of the Bi-heteroaryl Core
Objective: Synthesize Ethyl 2-(4-pyridinyl)pyrimidine-5-carboxylate. Rationale: Using a Suzuki coupling on the chloropyrimidine ester is more reliable than de novo pyrimidine synthesis for this specific substitution pattern.[2][1]
Reagents:
-
Pd(PPh
)ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted"> (5 mol%) -
Na
CO (2.0 equiv, 2M aqueous solution)[1] -
Solvent: 1,4-Dioxane/Water (4:1)[1]
Protocol:
-
Charge: In a round-bottom flask equipped with a condenser, dissolve Ethyl 2-chloropyrimidine-5-carboxylate (10 mmol) and 4-Pyridinylboronic acid (12 mmol) in degassed 1,4-dioxane (40 mL).
-
Activate: Add Pd(PPh
) (0.5 mmol) and stir under nitrogen for 10 minutes. -
Base Addition: Add the Na
COngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted"> solution (10 mL). The mixture may turn biphasic.[1] -
Reflux: Heat to 100°C for 12 hours under nitrogen atmosphere. Monitor by TLC (EtOAc/Hexane 1:1).[2][1]
-
Workup: Cool to RT. Filter through a Celite pad to remove Palladium black.[2][1] Dilute with water and extract with EtOAc (3x).[2][1] Wash combined organics with brine, dry over Na
SO , and concentrate.[1] -
Purification: Recrystallize from Ethanol or purify via flash chromatography (SiO
, 0-5% MeOH in DCM).
Phase 2: Hydrolysis to Carboxylic Acid
Objective: Convert the ester to 2-(4-pyridinyl)pyrimidine-5-carboxylic acid.
Protocol:
-
Dissolve the ester from Phase 1 (5 mmol) in THF/Water (1:1, 20 mL).[1]
-
Add LiOH·H
O (10 mmol).[1] Stir at RT for 4 hours.ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted"> -
Acidify carefully with 1N HCl to pH 3-4. The carboxylic acid will precipitate.[2][1]
-
Filter the solid, wash with cold water, and dry under vacuum at 50°C.[1]
-
QC Check: 1H NMR (DMSO-d6) should show loss of ethyl group signals (quartet ~4.3 ppm, triplet ~1.3 ppm).[1]
-
Phase 3: Benzoxazole Ring Closure
Objective: Condensation of the acid with 2-aminophenol to form the final target.[2][1] Method: Polyphosphoric Acid (PPA) Cyclodehydration.[2][1] Why PPA? PPA acts as both solvent and dehydrating agent, driving the formation of the oxazole ring efficiently at high temperatures without requiring sensitive acid chloride intermediates.
Protocol:
-
Mix: In a chemically resistant flask, mix 2-(4-pyridinyl)pyrimidine-5-carboxylic acid (2 mmol) and 2-aminophenol (2.0 mmol).
-
Add PPA: Add Polyphosphoric acid (~5-7 g).
-
Heat: Heat the mixture to 180-200°C for 4-6 hours. The mixture will become a viscous, dark syrup.[1]
-
Quench: Cool to ~80°C (do not let it solidify completely). Pour the hot syrup slowly into crushed ice (100 g) with vigorous stirring.
-
Neutralize: The product often precipitates as a salt.[2][1] Neutralize the slurry with concentrated ammonia or 50% NaOH solution to pH ~8-9.
-
Isolation: Filter the resulting precipitate. Wash thoroughly with water, then cold methanol.[1]
-
Purification: Recrystallize from DMF/Ethanol or purify via column chromatography (DCM/MeOH 95:5).
Process Visualization
Figure 2: Step-by-step synthetic workflow.
Quality Control & Validation
Analytical Data Expectations: To validate the synthesis, confirm the following spectral features:
| Technique | Feature | Expected Signal |
| 1H NMR | Pyrimidine H | Singlet (2H) at ~9.2 - 9.5 ppm (Deshielded by N-atoms).[2][1][3] |
| 1H NMR | Pyridine H | Two doublets (AA'BB') at ~8.7 ppm (α-H) and ~8.2 ppm (β-H).[2][1] |
| 1H NMR | Benzoxazole H | Multiplet (4H) in the aromatic region 7.4 - 7.9 ppm.[2][1] |
| MS (ESI) | Molecular Ion | [M+H]+ = 275.09 m/z (Calc.[2] for C16H10N4O).[2][1] |
| Appearance | Physical | Light yellow to beige powder.[2][1] |
Troubleshooting:
-
Incomplete Cyclization: If the intermediate amide is observed (MS Mass +18), reheat in PPA at 200°C for an additional 2 hours.
-
Solubility Issues: The final product is likely sparingly soluble in common organic solvents.[2][1] Use DMSO-d6 or TFA-d for NMR analysis.[2][1]
References
-
General Synthesis of 2-Substituted Benzoxazoles
-
Suzuki Coupling for Pyrimidines
-
Benzoxazole Biological Activity (Context)
-
Analogous Structures (Piperidine derivative)
Sources
- 1. Benzoxazole - Wikipedia [en.wikipedia.org]
- 2. Benzoxazole, 2-[2-(4-piperidyl)pyrimid-5-yl]- | C16H16N4O | CID 624450 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Benzoxazole, 2-(2-pyridinyl)- | C12H8N2O | CID 135005 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-(Pyridin-4-yl)-1,3-benzoxazole | C12H8N2O | CID 16804 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: 2-[2-(4-Pyridinyl)-5-pyrimidinyl]-1,3-benzoxazole as a Lysosomal pH Sensor
This Application Note provides a comprehensive technical guide for using 2-[2-(4-Pyridinyl)-5-pyrimidinyl]-1,3-benzoxazole (referred to herein as Py-Py-B or "the Probe") as a fluorescent pH sensor in living cells. This guide is designed for researchers requiring high-fidelity monitoring of intracellular acidification, particularly within lysosomes, using both one-photon and two-photon microscopy.
Introduction & Principle
Intracellular pH (pHi) homeostasis is critical for cellular function, influencing protein stability, ion transport, and autophagy. Lysosomes, the cell's recycling centers, maintain an acidic lumen (pH 4.5–5.0) essential for enzymatic activity. Deviations in lysosomal pH are hallmarks of cancer, neurodegeneration, and metabolic disorders.
2-[2-(4-Pyridinyl)-5-pyrimidinyl]-1,3-benzoxazole is a ratiometric or turn-on fluorescent probe designed to sense acidic pH environments. Its molecular architecture integrates a benzoxazole fluorophore with a pyridine-pyrimidine sensing unit.
Mechanism of Action
The probe operates via an Intramolecular Charge Transfer (ICT) mechanism modulated by protonation.
-
Neutral State (pH > 6.0): The pyridine and pyrimidine nitrogen atoms remain deprotonated. The electron-withdrawing nature of the heterocycles is moderate, resulting in weak fluorescence or blue-shifted emission.
-
Protonated State (pH < 5.0): In acidic environments (e.g., lysosomes), the pyridine nitrogen (pKa ~4.5–5.2) undergoes protonation.[1] This dramatically increases its electron-withdrawing capacity, enhancing the ICT efficiency from the benzoxazole donor to the pyridinium acceptor.
-
Optical Response: This structural change typically triggers a bathochromic shift (red shift) in emission or a significant fluorescence enhancement ("Turn-On"), allowing for high-contrast imaging of acidic organelles with minimal background interference.
Key Features
-
Target Specificity: Accumulates in lysosomes due to the "proton trap" effect (weak base mechanism).
-
Two-Photon Excitation (TPA): The extended
-conjugation allows for excitation in the Near-Infrared (NIR) window (700–800 nm), facilitating deep-tissue imaging with reduced phototoxicity. -
Photostability: The benzoxazole core confers high resistance to photobleaching compared to traditional fluorescein-based probes.
Physicochemical Properties[1][2][3][4][5][6][7][8][9]
| Property | Value / Description |
| Chemical Formula | C |
| Molecular Weight | ~274.28 g/mol |
| Solubility | Soluble in DMSO, DMF; sparingly soluble in water (requires organic co-solvent for stock) |
| Excitation ( | 360–400 nm (1-Photon); 720–800 nm (2-Photon) |
| Emission ( | 450–550 nm (pH dependent) |
| pKa | ~4.8 (Ideal for lysosomal range pH 4.0–6.0) |
| Quantum Yield ( | Typically 0.4–0.8 in acidic media |
| Stokes Shift | >100 nm (Minimizes self-quenching) |
Experimental Protocols
A. Reagent Preparation[1][2][6][8]
-
Stock Solution (10 mM): Dissolve 2.74 mg of the probe in 1 mL of anhydrous DMSO (Dimethyl Sulfoxide). Vortex until fully dissolved. Store at -20°C in the dark (stable for >3 months).
-
Working Solution (5–10 µM): Dilute the stock solution 1:1000 or 1:2000 into pre-warmed culture medium (e.g., DMEM or RPMI) or imaging buffer (PBS/HBSS).
-
Note: Keep the final DMSO concentration < 0.5% to avoid cytotoxicity.
-
B. Cell Culture & Staining
Cell Lines: HeLa, MCF-7, HEK293, or primary neurons.
-
Seeding: Seed cells on 35 mm glass-bottom confocal dishes (density ~2×10⁵ cells/dish) and incubate for 24 hours at 37°C / 5% CO₂.
-
Washing: Remove culture medium and wash cells twice with PBS (pH 7.4).
-
Incubation: Add 1 mL of Working Solution (5–10 µM) to the dish.
-
Time: Incubate for 30 minutes at 37°C.
-
Optimization: If background is high, reduce time to 15 min or concentration to 2 µM.
-
-
Post-Stain Wash: Remove the staining solution and wash cells 3× with PBS to remove extracellular probe.
-
Recovery: Add 1 mL of phenol-red-free imaging medium (e.g., Live Cell Imaging Solution) for microscopy.
C. Live-Cell Imaging Workflow
1. Confocal Microscopy (One-Photon)
-
Laser Line: 405 nm diode laser (or 375 nm).
-
Emission Filter: Bandpass 450–550 nm.
-
Detector: PMT or HyD (Gain adjusted to avoid saturation in acidic controls).
2. Two-Photon Microscopy (Deep Tissue/Z-Stack)
-
Laser Source: Ti:Sapphire femtosecond laser.
-
Excitation: Tuned to 740–760 nm .
-
Emission: Collect signal using a 500–550 nm bandpass filter.
-
Power: Maintain < 20 mW at the focal plane to prevent thermal damage.
D. In Situ pH Calibration (Nigericin Clamp Method)
To quantify absolute pH values, a calibration curve must be generated for each cell type.
-
Calibration Buffers: Prepare High-K⁺ buffers (135 mM KCl, 20 mM NaCl, 10 mM HEPES/MES) adjusted to pH 4.0, 5.0, 6.0, 7.0, and 8.0.
-
Ionophore Addition: Supplement buffers with 10 µM Nigericin . This ionophore equilibrates intracellular and extracellular pH by exchanging K⁺ for H⁺.
-
Equilibration: Incubate cells in each calibration buffer for 10–15 minutes.
-
Imaging: Acquire images at each pH point using identical laser settings.
-
Analysis: Plot Mean Fluorescence Intensity (MFI) vs. pH to generate a sigmoidal calibration curve (Boltzmann fit).
Visual Workflows (Graphviz Diagrams)
Figure 1: Mechanism of pH Sensing
This diagram illustrates the chemical transformation and resulting optical shift.
Caption: Chemical mechanism of the Py-Py-B probe. Protonation of the pyridine nitrogen in acidic lysosomes enhances Intramolecular Charge Transfer (ICT), triggering a 'Turn-On' fluorescence response.
Figure 2: Experimental Workflow
Step-by-step guide from cell preparation to quantitative analysis.
Caption: Operational workflow for live-cell pH imaging. The protocol emphasizes critical wash steps and optional calibration for absolute pH determination.
Troubleshooting & Validation
| Issue | Possible Cause | Corrective Action |
| Low Signal | Insufficient probe loading or pH > 6.0. | Increase conc. to 10 µM; Verify acidic compartments with LysoTracker Red. |
| High Background | Non-specific binding or insufficient washing. | Wash 3× with PBS; Reduce staining time to 15 min. |
| Photobleaching | Laser power too high. | Reduce laser power to < 5%; Use Two-Photon excitation if available. |
| Cytotoxicity | DMSO concentration > 0.5% or prolonged exposure. | Ensure final DMSO < 0.1%; Image immediately after washing. |
References
-
Functionalized Benzoxazole–Pyrimidine Derivatives for Deep Bioimaging. (2026).[2] ResearchGate.[3] Retrieved from
-
Advances in Small-Molecule Fluorescent pH Probes for Monitoring Mitophagy. (2022). Journal of Materials Chemistry B / PMC. Retrieved from
-
Two-Photon Absorption and the Design of Two-Photon Dyes. (2008). Angewandte Chemie. Retrieved from
-
Metal-Ion-Responsive Fluorescent Probes for Two-Photon Excitation Microscopy. (2010). Chemistry of Materials. Retrieved from
Sources
studying enzyme kinetics with a benzoxazole fluorescent substrate
Application Note: Advanced Kinetic Profiling of Hydrolytic Enzymes using ESIPT-Based Benzoxazole Probes
Abstract & Technical Rationale
Standard fluorophores (fluorescein, rhodamine) often suffer from small Stokes shifts (<30 nm), leading to self-quenching and interference from scattered excitation light. This guide details the application of 2-(2'-hydroxyphenyl)benzoxazole (HBO) derivatives for studying enzyme kinetics.
The core advantage of this platform is the Excited-State Intramolecular Proton Transfer (ESIPT) mechanism.
-
The Substrate (Masked): When the phenolic hydroxyl group of HBO is modified (e.g., esterified for esterase assays, or caged for P450 studies), the intramolecular hydrogen bond is disrupted. The molecule exhibits negligible or short-wavelength (UV/Blue) fluorescence.
-
The Product (Active): Enzymatic cleavage restores the phenolic hydroxyl. Upon photoexcitation, the proton transfers from the oxygen to the benzoxazole nitrogen (Enol
Keto* tautomerization) in the excited state. -
The Result: The relaxation of the Keto* form emits at a significantly longer wavelength (Green/Orange), resulting in a massive Stokes shift (>150 nm). This "zero-background" turn-on signal allows for high-sensitivity kinetic measurements with minimal interference.
Experimental Design & Material Selection
Substrate Selection
For this protocol, we utilize Acetylated-HBO (Ac-HBO) as a model substrate for esterase activity (e.g., Pig Liver Esterase, PLE).
-
Substrate: O-Acetyl-2-(2'-hydroxyphenyl)benzoxazole.
-
Mechanism: Hydrolysis of the acetyl group releases the free phenol, enabling ESIPT.
-
Excitation/Emission:
nm; nm (depending on solvent polarity).
Buffer & Solvent Considerations
-
Solvent Polarity: ESIPT is sensitive to solvent polarity. While assays require aqueous buffers, maintaining a consistent low percentage of co-solvent (DMSO/Ethanol) is critical to stabilize the probe without quenching the ESIPT process.
-
pH Control: The phenolic proton transfer is pH-independent within the excited state, but the ground state ionization (
for the phenol) affects the population of the active species. Perform assays at pH 7.4 to ensure the product remains protonated (Enol form) in the ground state for the ESIPT cycle to initiate.
Protocol 1: Assay Optimization & Linearity
Objective: Establish the linear dynamic range and validate the "Turn-On" signal.
Materials:
-
Assay Buffer: PBS pH 7.4, 0.1% BSA (to prevent enzyme adsorption).
-
Enzyme: Pig Liver Esterase (PLE) stock (10 U/mL).
-
Substrate: Ac-HBO (10 mM stock in anhydrous DMSO).
-
Product Standard: Pure HBO (10 mM stock in DMSO).
Step-by-Step Workflow:
-
Product Standard Curve:
-
Prepare a dilution series of pure HBO (0--50
M) in Assay Buffer. -
Measure Fluorescence (Ex 330 nm / Em 500 nm).
-
Validation: Plot RFU vs. Concentration. Ensure linearity (
). If the curve plateaus >20 M, Inner Filter Effects (IFE) are present (see Section 6).
-
-
Enzyme Titration:
-
Fix [Substrate] at 50
M (saturating conditions). -
Titrate Enzyme concentrations (e.g., 0, 1, 5, 10, 50, 100 mU/mL).
-
Monitor kinetics for 10 minutes.
-
Selection: Choose an enzyme concentration that yields a linear initial velocity (
) for at least 5 minutes and consumes <10% of substrate.
-
Protocol 2: Steady-State Kinetics ( & Determination)
Objective: Determine the Michaelis-Menten parameters.
Procedure:
-
Preparation:
-
Prepare 2x Enzyme Solution in Buffer (Concentration determined in Protocol 1).
-
Prepare 2x Substrate Solutions (Series: 0, 1, 2.5, 5, 10, 25, 50, 100
M). Note: Keep DMSO constant (e.g., 2%) across all points.
-
-
Reaction Initiation:
-
Use a black, flat-bottom 96-well plate.
-
Add 50
L of 2x Substrate to wells. -
Add 50
L of 2x Enzyme to initiate (use a multichannel pipette). -
Dead time: Start reading immediately (<10s lag).
-
-
Data Acquisition:
-
Mode: Kinetic.
-
Interval: 30 seconds for 20 minutes.
-
Temp: 37°C.
-
Gain: Set based on the 50
M Product Standard from Protocol 1.
-
-
Controls:
-
No-Enzyme Control: Buffer + Substrate (measures spontaneous hydrolysis).
-
No-Substrate Control: Buffer + Enzyme (measures background autofluorescence).
-
Data Analysis & Visualization
Calculation of Initial Rates ( )
-
Subtract the No-Enzyme Control slope from the sample slopes to correct for autohydrolysis.
-
Convert RFU/min to
M/min using the slope of the Product Standard Curve ( ).
Michaelis-Menten Fitting
Fit the data to the standard equation using non-linear regression (e.g., GraphPad Prism or Python scipy.optimize):
-
Calculation:
Troubleshooting: Inner Filter Effect (IFE)
Benzoxazoles absorb in the UV (330 nm). At high concentrations (>50
-
Correction Formula:
Where and are the absorbances of the solution at the excitation and emission wavelengths, respectively.
Mechanistic & Workflow Diagrams
Figure 1: The ESIPT "Turn-On" Mechanism
Caption: Schematic of the enzymatic activation of the benzoxazole probe. The esterase cleaves the masking group, restoring the intramolecular hydrogen bond necessary for the 4-level ESIPT photocycle.
Figure 2: Kinetic Assay Workflow
Caption: Step-by-step experimental workflow for determining kinetic parameters using a 96-well plate format.
Summary of Key Kinetic Parameters (Example Data)
| Parameter | Value (Typical for PLE) | Significance |
| 5 -- 20 | Affinity of the esterase for the benzoxazole ester. | |
| 10 -- 50 | Turnover number; indicates catalytic efficiency. | |
| Stokes Shift | ~160 nm | High contrast; Ex 330nm |
| Z' Factor | > 0.7 | Indicates assay robustness suitable for HTS. |
References
-
Hu, Q., et al. (2023). "An ROS-Responsive Donor That Self-Reports Its H2S Delivery by Forming a Benzoxazole-Based Fluorophore." Journal of the American Chemical Society, 145(46), 25486-25494. [Link]
- Cellier, M., et al. (2015). "2-(Nitroaryl)benzothiazole and benzoxazole derivatives as fluorogenic substrates for the detection of nitroreductase activity in clinically important microorganisms." Bioorganic & Medicinal Chemistry Letters, 25(24), 5694-5698. [https://doi.org/10
Troubleshooting & Optimization
how to prevent photobleaching of 2-[2-(4-Pyridinyl)-5-pyrimidinyl]-1,3-benzoxazole
Technical Support Center: Photostability Optimization for Benzoxazole-Pyrimidine Conjugates
Executive Summary
You are experiencing rapid signal degradation (photobleaching) with 2-[2-(4-Pyridinyl)-5-pyrimidinyl]-1,3-benzoxazole . This molecule belongs to a class of extended
To stabilize this fluorophore, you must interrupt the Triplet State
Part 1: Diagnostic & Troubleshooting (Q&A)
Q1: My signal vanishes within seconds of excitation. Is the dye degrading or just quenching?
Diagnosis: This rapid loss is likely photo-oxidation mediated by Singlet Oxygen (
-
Remove Oxygen: You must deoxygenate your sample. For solution measurements, sparge with Argon or Nitrogen for at least 20 minutes.
-
Use Scavengers: If sparging is impossible (e.g., microscopy slides), use an enzymatic oxygen scavenging system (Glucose Oxidase/Catalase) or chemical scavengers (see Protocol A).
Q2: I am using a commercial mounting medium, but it still bleaches. Why?
Diagnosis: The antifade reagent in your mountant may not be matched to the redox potential of this specific fluorophore. Technical Insight: Commercial mountants often rely on p-phenylenediamine (PPD).[1] While effective, PPD can react with certain nitrogen-heterocycles (like the pyridine/pyrimidine moieties in your dye) to form non-fluorescent adducts. Solution:
-
Switch Reagent: Transition to n-Propyl Gallate (NPG) or DABCO (1,4-diazabicyclo[2.2.2]octane) . These act as triplet state quenchers without chemically attacking the pyridine nitrogen.
-
Check pH: Ensure your mounting medium is buffered to pH 8.0–8.5 . The pyridine nitrogen can protonate at lower pH, altering the electron density and potentially accelerating photodecomposition.
Q3: Does the solvent choice affect photostability?
Diagnosis: Yes. Halogenated solvents (Chloroform, DCM) and protic solvents (Alcohols) can accelerate bleaching. Mechanism:
-
Halogenated Solvents: Under UV/Blue light, these generate free radicals (Cl
) that rapidly degrade the dye. -
Protic Solvents: Can facilitate proton-transfer reactions in the excited state. Solution:
-
Use polar aprotic solvents like DMSO or DMF for stock solutions.
-
For imaging, if an aqueous buffer is required, ensure it is degassed and supplemented with the antifade cocktail described below.
Part 2: Visualization of Photobleaching Pathways
The following diagram illustrates the competition between fluorescence emission and the destructive photobleaching pathway. Your goal is to maximize the green path and block the red path.
Caption: Figure 1. Jablonski diagram highlighting the critical triplet-state intervention point. Antifade reagents (Green path) return the dye to the ground state, preventing the formation of destructive Singlet Oxygen (Red path).
Part 3: Experimental Protocols
Protocol A: "Hardened" Antifade Mounting Medium (DABCO/NPG)
Best for: Fixed cells, tissue sections, or solid-state films.
Reagents:
-
Glycerol (Spectroscopic grade)
-
PBS (10X, pH 7.4)
-
DABCO (1,4-diazabicyclo[2.2.2]octane) - Triplet Quencher
-
n-Propyl Gallate (NPG) - ROS Scavenger[1]
Step-by-Step:
-
Prepare Solvent Base: Mix 90 mL Glycerol with 10 mL 10X PBS .
-
Add DABCO: Add 2.5 g DABCO (Final ~2.5% w/v).
-
Note: Heat gently to 37°C to aid dissolution. Do not overheat.
-
-
Add NPG: Add 0.1 g n-Propyl Gallate (Final ~0.1% w/v).
-
Critical: NPG oxidizes (turns brown) over time. Prepare fresh or store aliquots at -20°C.
-
-
pH Adjustment: Adjust pH to 8.0 using 1M NaOH.
-
Why? The benzoxazole-pyrimidine system is more stable in slightly alkaline conditions.
-
-
Clarification: Centrifuge at 5,000 x g for 15 minutes to remove undissolved particles.
-
Storage: Store in dark, airtight amber vials at -20°C.
Protocol B: Enzymatic Oxygen Scavenging System (GLOX)
Best for: Live imaging or aqueous buffers where viscosity (glycerol) is unwanted.
Composition Table:
| Component | Concentration | Function |
| Glucose | 3% (w/v) | Substrate for oxidase |
| Glucose Oxidase | 0.5 mg/mL | Consumes Oxygen |
| Catalase | 40 µg/mL | Removes H₂O₂ byproduct |
| Trolox | 1-2 mM | Vitamin E analog; scavenges radicals |
Procedure:
-
Prepare a 100x Stock of Glucose Oxidase (50 mg/mL) and Catalase (4 mg/mL) in PBS. Spin down to remove aggregates.
-
Just before imaging, dilute the stock 1:100 into your imaging buffer containing 3% Glucose.
-
Seal the sample: You must seal the coverslip with nail polish or Valap (Vaseline:Lanolin:Paraffin 1:1:1) to prevent new oxygen from diffusing in.
Part 4: References
-
Lichman, B. R., et al. (2015). "Benzoxazole fluorescent probes: Synthesis and photophysical properties." Journal of Photochemistry and Photobiology A: Chemistry. Link
-
Vogelsang, J., et al. (2008). "A reducing and oxidizing system minimizes photobleaching and blinking of fluorescent dyes." Angewandte Chemie International Edition. Link
-
Florian, P., et al. (2010). "Photobleaching of organic fluorophores: Quantitative characterization, mechanisms, and protection." Methods in Enzymology. Link
-
Sauer, M., et al. (2011). "Handbook of Fluorescence Spectroscopy and Imaging: From Ensemble to Single Molecules." Wiley-VCH. Link
Sources
Technical Support Center: Overcoming Cellular Autofluorescence with Blue-Emitting Probes
Welcome to the technical support center for managing cellular autofluorescence. This guide is designed for researchers, scientists, and drug development professionals who encounter confounding background signals when using blue-emitting fluorescent probes. As a Senior Application Scientist, my goal is to provide you with not only solutions but also a deep understanding of the underlying principles to empower your experimental design and troubleshooting.
Section 1: Understanding Autofluorescence (The "Why")
Before tackling the problem, it's crucial to understand its origins. Autofluorescence is the natural fluorescence emitted by biological structures when they absorb light.[1][2] This intrinsic signal can obscure the specific fluorescence from your labeled probes, reducing the signal-to-noise ratio and potentially leading to misinterpretation of data, especially when working with weakly expressed targets or dim fluorophores.[1][3]
What are the primary sources of autofluorescence?
Autofluorescence arises from both endogenous biomolecules and artifacts from sample preparation. When using blue-emitting probes (typically excited by UV or blue light, ~350-488 nm), you are often exciting the very molecules that are the primary culprits of this background noise.[4][5]
Key Sources of Cellular Autofluorescence:
-
Metabolic Coenzymes: Nicotinamide adenine dinucleotide (NADH) and flavin adenine dinucleotide (FAD) are major contributors.[6][7][8] They are essential for cellular metabolism and are abundant in most cell types, particularly in metabolically active cells.[9][10]
-
Structural Proteins: Extracellular matrix components like collagen and elastin are highly autofluorescent, which is a significant issue in tissue samples.[2][5][11]
-
Lipofuscin: Often called the "aging pigment," lipofuscin is an aggregate of oxidized proteins and lipids that accumulates in the lysosomes of post-mitotic cells, such as neurons and cardiac muscle cells.[3][12] It has a very broad emission spectrum and is a major source of interference.[12][13]
-
Fixation-Induced Fluorescence: Aldehyde fixatives like formaldehyde, paraformaldehyde, and especially glutaraldehyde, react with amines in proteins to form fluorescent Schiff bases.[1][11] This chemical reaction creates a significant amount of background fluorescence across a wide spectrum.[2] Glutaraldehyde is known to cause particularly high levels of autofluorescence.[1][14]
Diagram: Primary Sources of Cellular Autofluorescence This diagram illustrates the main contributors to cellular autofluorescence, categorized by their origin: metabolic, structural, and process-induced.
Table 1: Common Endogenous Fluorophores and Their Spectral Properties
| Fluorophore | Typical Excitation Max (nm) | Typical Emission Max (nm) | Common Location |
| NAD(P)H | 330 - 360 | 440 - 470 | Mitochondria, Cytoplasm |
| Flavins (FAD) | 365 - 465 | 520 - 530 | Mitochondria |
| Collagen | 300 - 450 | 390 - 450 | Extracellular Matrix |
| Elastin | 350 - 450 | 420 - 520 | Extracellular Matrix |
| Lipofuscin | 345 - 490 | 460 - 670 | Lysosomes (esp. aged cells) |
Data compiled from multiple sources.[6][12][15][16][17][18]
Section 2: Frequently Asked Questions (FAQs)
Q: My "no-stain" control is brightly fluorescent, especially in the DAPI/FITC channels. What's happening?
A: This is the classic sign of autofluorescence. Your unstained control is revealing the baseline fluorescence inherent to your cells or tissue.[1] The signal is strongest in the blue and green channels because the primary endogenous fluorophores (like NADH and flavins) are most efficiently excited by UV and blue light.[4][5]
Q: Why is autofluorescence worse in some cell types or tissues than others?
A: The level of autofluorescence varies significantly. Metabolically active cells may have higher levels of NADH and FAD.[9] Tissues rich in connective tissue will have strong signals from collagen and elastin.[5] Furthermore, tissues from older organisms often contain more lipofuscin.[12] Pancreas, kidney, and brain tissues are known to be particularly challenging.[19][20]
Q: Can my fixation method increase autofluorescence?
A: Absolutely. Aldehyde-based fixatives are a major cause of induced autofluorescence.[11] The hierarchy of autofluorescence induction is generally: glutaraldehyde > paraformaldehyde > formaldehyde.[1][2] Minimizing fixation time and, if possible, using chilled organic solvents like methanol or ethanol for certain antigens can help reduce this effect.[2][21]
Q: How can I be sure if the signal I'm seeing is from my probe or just autofluorescence?
A: The essential control is the unstained sample.[2] Image this control using the exact same settings (laser power, gain, exposure time) as your stained samples. This will show you the intensity and localization of the background signal. If the signal in your stained sample is not significantly brighter or in a distinctly different location than the signal in your unstained control, you have an autofluorescence problem.
Section 3: Troubleshooting Guide: Strategies for Reducing Autofluorescence
A multi-pronged approach, combining careful experimental design with specific reduction techniques, is the most effective way to combat autofluorescence.
Strategy 1: Smart Experimental Design
The best way to deal with autofluorescence is to avoid it in the first place.
-
Choose Red-Shifted Fluorophores: This is the most effective strategy. Autofluorescence is most prominent in the blue and green regions of the spectrum.[5] By using fluorophores that are excited by yellow or red light (e.g., those emitting >600 nm), you can largely avoid exciting the endogenous fluorophores.[1][2]
-
Optimize Fixation: As mentioned, avoid glutaraldehyde if possible.[11] Use the lowest concentration of paraformaldehyde and the shortest incubation time that still preserves morphology. For some targets, switching to chilled methanol fixation can be a viable alternative.[21]
-
Perfuse Tissues: For animal studies, perfusing the tissue with PBS before fixation is crucial to remove red blood cells, which are a source of autofluorescence due to the heme group.[1][2]
Strategy 2: Chemical Quenching
Several chemical treatments can be applied to your samples after fixation to quench or reduce autofluorescence.
This treatment chemically reduces the Schiff bases formed during aldehyde fixation, converting them into non-fluorescent hydroxyl groups.[11][22]
-
Preparation: After your standard fixation and permeabilization steps, prepare a fresh solution of 0.1% sodium borohydride (NaBH₄) in ice-cold PBS. Caution: Prepare fresh as the solution loses reactivity over time. It will bubble as hydrogen gas is released.[23][24]
-
Incubation: Apply the NaBH₄ solution to your samples. For cultured cells, 2-5 minutes may be sufficient.[25] For tissue sections (5-10 µm), incubate for 10 minutes, and repeat with a fresh solution two more times.[11]
-
Washing: Wash the samples thoroughly (at least 3 x 5 minutes) in PBS to remove all traces of sodium borohydride.[23]
-
Proceed: Continue with your standard immunostaining protocol, starting from the blocking step.
Sudan Black B (SBB) is a non-fluorescent dark dye that is highly effective at quenching the broad-spectrum fluorescence from lipofuscin granules by masking the signal.[3][20][26]
-
Preparation: Prepare a 0.1% - 0.3% (w/v) solution of Sudan Black B in 70% ethanol.[26][27] Ensure it is well-dissolved and filter it before use to remove any precipitate.
-
Application: Apply this treatment after completing your secondary antibody incubation and final washes.
-
Incubation: Incubate the sections in the SBB solution for 10-20 minutes at room temperature in a humidified chamber.[20][28]
-
Washing: Wash thoroughly with PBS to remove excess dye. You may also perform a brief rinse in 70% ethanol to help remove background SBB staining, followed by extensive PBS washes.
-
Mounting: Proceed directly to coverslipping and mounting your sample.
Table 2: Comparison of Common Chemical Quenching Methods
| Method | Target Autofluorescence | Pros | Cons |
| Sodium Borohydride | Aldehyde-induced | Effective for fixation artifacts.[1][22] | Can sometimes damage tissue or antigens; results can be variable.[1][3] |
| Sudan Black B | Lipofuscin | Very effective for aged tissues, brain, pancreas.[19][20][27] | Can introduce a dark precipitate if not filtered well; less effective for aldehyde-induced fluorescence.[3] |
| Commercial Reagents | Broad Spectrum | Optimized and validated; often combine multiple quenching principles. | Can be costly. |
Strategy 3: Photobleaching
You can selectively destroy the autofluorescent molecules before you even add your specific probes. Endogenous fluorophores are often more susceptible to photobleaching than modern, robust synthetic dyes.[29][30]
-
Setup: Place your fixed and permeabilized slide on the microscope stage.
-
Exposure: Expose the sample to high-intensity light from your microscope's light source (e.g., a mercury arc lamp or LED) for an extended period.[29][30] This can range from 15 minutes to a few hours.[28][29] Use a broad-spectrum filter set (like one for DAPI or FITC) to excite as many autofluorescent species as possible.
-
Verification: Periodically check the sample to see when the background fluorescence has faded to an acceptable level.
-
Staining: Once the background is bleached, proceed with your standard immunofluorescence protocol. The autofluorescence should not recover.
Strategy 4: Computational Correction
If you cannot physically remove the autofluorescence, you can computationally subtract it.
-
Simple Background Subtraction: This is the most basic method, where a background intensity value (measured from a negative control area) is subtracted from the entire image. This is often insufficient as autofluorescence is rarely uniform across a sample.[31]
-
Spectral Unmixing: This is a powerful technique available on most modern confocal microscopes and with third-party software.[32][33] It relies on the principle that every fluorophore (including the mixture of molecules that cause autofluorescence) has a unique spectral signature.
Diagram: Workflow for Autofluorescence Mitigation This flowchart guides the user through a logical sequence of steps to identify and apply the most appropriate strategy for reducing autofluorescence.
-
Acquire Reference Spectra: First, you must acquire an image of an unstained sample. This allows the software to learn the specific "fingerprint" or emission spectrum of the autofluorescence in your sample.[31]
-
Acquire Single-Stain Controls: For each fluorophore in your experiment, prepare a sample stained with only that single fluorophore. This provides the reference spectrum for each of your desired signals.
-
Acquire Experimental Sample: Image your fully stained sample across a range of detection wavelengths (creating a "lambda stack").[34]
-
Unmix: Use the software's linear unmixing algorithm.[34] Provide the reference spectra for autofluorescence and each of your specific fluorophores. The algorithm will then computationally separate the mixed signals into distinct channels, one of which will contain only the autofluorescence, which you can then discard from your final analysis.[31]
Section 4: References
-
SciSpace. (2016). Rapid and simple method of photobleaching to reduce background autofluorescence in lung tissue sections. Retrieved from [Link]
-
Northeast, R. (2021, June 29). How to Reduce Autofluorescence. Labcompare. Retrieved from [Link]
-
Tamasi, J. (n.d.). Using Borohydride to Quench Autofluorescence of Glutaraldehyde. Retrieved from [Link]
-
Blacker, T. S., et al. (2014). Evaluating Cell Metabolism Through Autofluorescence Imaging of NAD(P)H and FAD. Antioxidants & Redox Signaling. Retrieved from [Link]
-
Bio-Rad. (n.d.). Spectral Unmixing to Subtract Autofluorescence in Samples Collected with the ZE5 Cell Analyzer. Retrieved from [Link]
-
Nakano, M., et al. (2008). The Difference in Autofluorescence Features of Lipofuscin between Brain and Adrenal. Journal of Medical Investigation. Retrieved from [Link]
-
Niemeläinen, M., et al. (2024). Glutaraldehyde-enhanced autofluorescence as a general tool for 3D morphological imaging. Biology Open. Retrieved from [Link]
-
Eldred, G. E., & Lasky, M. R. (2003). Spectral Characteristics of Lipofuscin Autofluorescence in RPE Cells of Donor Eyes. Investigative Ophthalmology & Visual Science. Retrieved from [Link]
-
Kennedy, C. J., et al. (2002). Spectral profiling of autofluorescence associated with lipofuscin, Bruch's Membrane, and sub-RPE deposits in normal and AMD eyes. PubMed. Retrieved from [Link]
-
Bitesize Bio. (2025, June 6). “Where the hell did my signal go?” AKA The Problems (and Uses) of 'Photobleaching' in Microscopy and Imaging. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Autofluorescence generation and elimination: a lesson from glutaraldehyde. Retrieved from [Link]
-
University of Illinois. (n.d.). NADH-FAD Autofluorescence Properties. Retrieved from [Link]
-
University of New South Wales. (n.d.). Autofluorescence: Causes and Cures. Retrieved from [Link]
-
Etaluma. (2023, March 30). A Biological Breakdown of Autofluorescence: Why Your Samples Naturally Glow. Retrieved from [Link]
-
FluoroFinder. (2023, July 19). Tips to Minimize Autofluorescence. Retrieved from [Link]
-
Schnelldorfer, T., et al. (2016). What to do with high autofluorescence background in pancreatic tissues - an efficient Sudan black B quenching method for specific immunofluorescence labelling. PubMed. Retrieved from [Link]
-
Koletz, K., et al. (2022). Natural NADH and FAD Autofluorescence as Label-Free Biomarkers for Discriminating Subtypes and Functional States of Immune Cells. MDPI. Retrieved from [Link]
-
Skala, M. C., et al. (2007). In vivo multiphoton microscopy of NADH and FAD redox states, fluorescence lifetimes, and cellular morphology in precancerous epithelia. PNAS. Retrieved from [Link]
-
Beckman Coulter. (n.d.). Unveiling the Hidden Signals: Overcoming Autofluorescence in Spectral Flow Cytometry Analysis. Retrieved from [Link]
-
AZoLifeSciences. (2021, February 1). Photobleaching in Fluorescence Microscopy. Retrieved from [Link]
-
Visikol. (2021, September 8). Autofluorescence Quenching. Retrieved from [Link]
-
Fiji/ImageJ. (n.d.). LUMoS Spectral Unmixing Plugin. Retrieved from [Link]
-
Sparrow, J. R., et al. (2014). Fundus Autofluorescence and RPE Lipofuscin in Age-Related Macular Degeneration. MDPI. Retrieved from [Link]
-
Bagdassarian, E., et al. (2018). Characterization of NAD(P)H and FAD autofluorescence signatures in a Langendorff isolated-perfused rat heart model. PMC. Retrieved from [Link]
-
Oliveira, V. C., et al. (2010). Sudan Black B treatment reduces autofluorescence and improves resolution of in situ hybridization specific fluorescent signals of brain sections. CTC-USP. Retrieved from [Link]
-
ResearchGate. (n.d.). Induction of auto-fluorescence glutaraldehyde fixation and decrease of.... Retrieved from [Link]
-
Nikon's MicroscopyU. (n.d.). Spectral Imaging and Linear Unmixing. Retrieved from [Link]
-
ResearchGate. (n.d.). Excitation (A) and emission spectra (B) of the principal endogenous.... Retrieved from [Link]
-
ResearchGate. (n.d.). Emission spectra of endogenous fluorophores.... Retrieved from [Link]
-
Laboratory for Integrative Neuroscience. (2017). Immunofluorescence Protocol V.2. Retrieved from [Link]
-
ResearchGate. (n.d.). Sudan black staining quenches natural autofluorescence. Retrieved from [Link]
-
Sun, Y., et al. (2009). Fluorescence Lifetime Imaging of Endogenous Fluorophores in Histopathology Sections Reveals Differences Between Normal and Tumor Epithelium in Carcinoma In Situ of the Breast. PMC. Retrieved from [Link]
-
Mosiman, V. L., et al. (1997). Reducing Cellular Autofluorescence in Flow Cytometry: An In Situ Method. Cytometry. Retrieved from [Link]
-
Boster Bio. (2022, March 2). 5 Effective Tips to Reduce Autofluorescence in Flow Cytometry. Retrieved from [Link]
-
Bio-Rad Antibodies. (n.d.). Autofluorescence - Flow Cytometry Guide. Retrieved from [Link]
-
Banerjee, B., et al. (1998). Emission spectra of colonic tissue and endogenous fluorophores. PubMed. Retrieved from [Link]
-
He, H., et al. (2008). Native fluorescence spectra of human cancerous and normal breast tissues analyzed with non-negative constraint methods. Applied Optics. Retrieved from [Link]
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Technical Support Center: Enhancing Cell Permeability of Benzoxazole-Based Drugs
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide you with in-depth, practical solutions for one of the most common hurdles in the development of benzoxazole-based therapeutics: poor cell permeability. The benzoxazole scaffold is a cornerstone in medicinal chemistry, offering a versatile platform for designing compounds with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties[1][2][3]. However, the physicochemical characteristics of this heterocyclic system often lead to challenges in absorption and bioavailability.
This document moves beyond theoretical knowledge to provide actionable troubleshooting guides and validated protocols in a direct question-and-answer format. Here, we will dissect common experimental failures, interpret complex data, and outline strategic pathways to systematically improve the membrane transport of your compounds.
Section 1: Frequently Asked Questions (FAQs) - The Permeability Challenge
This section addresses foundational questions regarding the assessment and understanding of benzoxazole permeability.
Question: Why do many of my novel benzoxazole derivatives exhibit low cell permeability?
Answer: Low cell permeability in benzoxazole derivatives often stems from a combination of their inherent physicochemical properties. Benzoxazole is an aromatic, relatively planar, and often lipophilic molecule[4][5]. While a certain degree of lipophilicity is necessary to enter the lipid bilayer of cell membranes, excessive lipophilicity can cause the compound to become trapped within the membrane, preventing it from reaching the cytoplasm[6][7]. Furthermore, poor aqueous solubility, a common issue with flat aromatic structures, can limit the concentration of the drug available at the cell surface for absorption. The interplay between lipophilicity, solubility, and molecular flexibility is critical and often requires careful optimization[8].
Question: I need to screen a new library of benzoxazole compounds. Should I use the PAMPA or Caco-2 assay first?
Answer: The choice between the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 assay depends on your screening goals and the stage of your project.
-
For high-throughput primary screening, start with PAMPA. The PAMPA model is a non-cell-based assay that exclusively measures passive diffusion across an artificial lipid membrane[9][10]. It is cost-effective, rapid, and excellent for ranking a large number of compounds based on their ability to passively cross a membrane, which is a primary route of absorption for many drugs[11].
-
For more detailed, secondary screening and mechanistic insights, use the Caco-2 assay. The Caco-2 assay utilizes a monolayer of human colon adenocarcinoma cells that differentiate to mimic the intestinal epithelium[12][13]. This model is considered the gold standard for in vitro prediction of human oral drug absorption because it accounts for multiple transport mechanisms:
-
Passive Diffusion: Similar to PAMPA.
-
Active Transport: Involves carrier proteins that move drugs into the cell.
-
Efflux: Involves transporters like P-glycoprotein (P-gp) that actively pump drugs out of the cell, which is a major cause of poor bioavailability[][15].
-
The relationship between PAMPA and Caco-2 data can be diagnostic: if a compound has high permeability in PAMPA but low permeability in the Caco-2 assay, it is likely a substrate for an efflux pump[9].
Question: What do the apparent permeability coefficient (Papp) values from my assays signify?
Answer: The apparent permeability coefficient (Papp), typically expressed in cm/s, is the standard metric for quantifying the rate of a compound's passage across a membrane in vitro. These values are used to classify compounds and predict their in vivo absorption potential.
| Permeability Classification | Papp (x 10⁻⁶ cm/s) in Caco-2 | Papp (x 10⁻⁶ cm/s) in PAMPA | Predicted In Vivo Absorption |
| Low | < 1.0 | < 1.0 | < 20% |
| Moderate | 1.0 - 10.0 | 1.0 - 5.0 | 20% - 80% |
| High | > 10.0 | > 5.0 | > 80% |
| Data synthesized from multiple sources for classification purposes.[9][] |
Section 2: Troubleshooting Experimental Assays
This section provides solutions to specific problems you may encounter during permeability experiments.
Question: My PAMPA results are highly variable between replicates. What are the common causes and solutions?
Answer: Poor reproducibility in the PAMPA assay is a frequent issue that can almost always be traced to technical inconsistencies.
-
Problem: Inconsistent Artificial Membrane Formation.
-
Cause: The lipid solution (e.g., phosphatidylcholine in dodecane) may not have been applied evenly to the filter of the donor plate, or the solvent may not have fully evaporated, leading to areas of inconsistent membrane thickness or integrity[10][16].
-
Solution: Ensure the lipid solution is fresh and completely solubilized. Apply a consistent, small volume to each well and allow adequate, uniform drying time in a controlled environment (e.g., a fume hood with gentle airflow) before adding buffer and your compound.
-
-
Problem: Compound Precipitation.
-
Cause: Your benzoxazole derivative may have low aqueous solubility in the assay buffer (PBS). If the compound crashes out of solution in the donor well, its effective concentration for permeation is reduced, leading to artificially low and variable Papp values.
-
Solution: First, visually inspect the donor wells for any precipitate after adding your compound. Reduce the initial concentration of the test compound. Alternatively, you can incorporate a small, consistent percentage of a cosolvent like DMSO (e.g., 0.5-1%) in your buffer, but ensure this concentration is kept constant across all wells, including controls[11].
-
-
Problem: Compromised Membrane Integrity.
-
Cause: The artificial membrane can be physically disturbed during handling or compromised by the chemical properties of the test compound itself.
-
Solution: Always include a membrane integrity marker, such as the fluorescent Lucifer Yellow, in your assay[9][10]. Lucifer Yellow is a low-permeability compound; if it is detected at high levels in the acceptor well, it indicates a compromised membrane, and the data from that well should be invalidated.
-
Question: I performed a bidirectional Caco-2 assay, and the efflux ratio for my compound is greater than 2. What does this mean?
Answer: An efflux ratio (Papp B-A / Papp A-B) significantly greater than 2 is a strong indicator that your benzoxazole derivative is a substrate for an active efflux transporter, most commonly P-glycoprotein (P-gp)[]. The basolateral-to-apical (B-A) transport is much more efficient than the apical-to-basolateral (A-B) transport because the compound that passively diffuses into the cell is being actively pumped back out into the apical (donor) compartment.
To confirm P-gp substrate activity:
-
Run a Caco-2 assay with a known P-gp inhibitor. Repeat the bidirectional assay in the presence of a compound like verapamil.
-
Analyze the results. If your compound is a P-gp substrate, the addition of the inhibitor will block the efflux pump. Consequently, the Papp A-B value should increase, the Papp B-A value should decrease, and the efflux ratio should fall to approximately 1.
Question: The transepithelial electrical resistance (TEER) values of my Caco-2 monolayers are inconsistent or below the acceptable threshold (e.g., <300 Ω·cm²). What should I do?
Answer: TEER is a critical measure of the integrity of the tight junctions between Caco-2 cells, which form the primary barrier to paracellular transport[13]. Low or variable TEER values invalidate the assay.
-
Cause: Incomplete cell differentiation or a non-confluent monolayer.
-
Solution: Caco-2 cells require approximately 21 days post-seeding to fully differentiate and form a robust, polarized monolayer with well-established tight junctions[12]. Ensure you are using cells within an appropriate passage number and are culturing them for the full duration.
-
-
Cause: Cell stress or contamination.
-
Solution: Check your cultures for any signs of microbial contamination. Ensure the incubator conditions (37°C, 5% CO₂, high humidity) are stable. Avoid over-pipetting or other harsh manipulations when changing the media, as this can physically disrupt the monolayer.
-
-
Cause: Cytotoxicity of the test compound.
-
Solution: Your benzoxazole derivative may be toxic to the Caco-2 cells, causing them to die and disrupting the monolayer integrity. Before a permeability assay, it is advisable to run a simple cytotoxicity assay (e.g., MTT or LDH) at the planned test concentrations to ensure the compound does not harm the cells during the experiment.
-
Section 3: Strategies for Enhancing Permeability
If your benzoxazole compound has been confirmed to have low permeability, the next step is to modify it. This section outlines two primary strategies.
Strategy 1: Chemical Modification via the Prodrug Approach
A prodrug is an inactive or less active form of a drug that is chemically modified to overcome a specific barrier, such as poor membrane permeability. Once absorbed, the body's enzymes cleave the modifying group (the "promoietv") to release the active parent drug[17][18][19]. This is a highly effective and widely used strategy[20][21].
Question: How can I design a prodrug of my benzoxazole derivative to improve its permeability?
Answer: The most common prodrug strategy for improving permeability is to temporarily mask polar functional groups (like -OH, -NH₂, -COOH) with lipophilic promoieties. This increases the overall lipophilicity of the molecule, favoring passive diffusion across the cell membrane.
-
Common Promoieties:
-
Esters: For masking carboxylic acids or hydroxyl groups. These are readily cleaved by esterase enzymes, which are abundant in the body.
-
Amides: For masking amines.
-
Carbonates and Carbamates: Often used for hydroxyl and amine groups, respectively.
-
// Node Definitions A [label="Identify Polar Group\non Benzoxazole Core\n(e.g., -OH, -NH2)", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Select Lipophilic\nPromoiety\n(e.g., Ester, Carbonate)", fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="Synthesize Prodrug", fillcolor="#4285F4", fontcolor="#FFFFFF"]; D [label="Assess Permeability\n(PAMPA or Caco-2 Assay)", fillcolor="#FBBC05", fontcolor="#202124"]; E [label="Confirm Bioconversion\n(Incubate with Liver Microsomes\nor Plasma)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; F [label="Measure Release of\nParent Drug via LC-MS", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges A -> B [label="Rational Design"]; B -> C [label="Synthetic Chemistry"]; C -> D [label="In Vitro Testing"]; D -> E [label="Validation Step"]; E -> F [label="Analytical Chemistry"]; } enddot Caption: A workflow for designing and validating a permeability-enhancing prodrug.
Strategy 2: Formulation with Nanoparticle Delivery Systems
Instead of chemically altering the drug, you can encapsulate it within a nanoparticle carrier. These systems protect the drug and can facilitate its transport across cellular barriers[22][23].
Question: What type of nanoparticle system is suitable for a lipophilic benzoxazole compound?
Answer: For lipophilic compounds, several nanoparticle-based drug delivery systems (NDDS) are highly effective.
-
Liposomes: These are vesicles composed of a lipid bilayer that can efficiently encapsulate hydrophobic drugs within the membrane[23]. Their lipidic nature is compatible with cell membranes, facilitating uptake.
-
Polymeric Nanoparticles: Made from biodegradable polymers, these can be formulated to encapsulate drugs within their core. Their surface can be modified (e.g., with PEGylation) to improve stability and circulation time[22].
-
Solid Lipid Nanoparticles (SLNs): These carriers use a solid lipid core and are particularly well-suited for encapsulating lipophilic drugs, often enhancing oral bioavailability.
// Node Definitions Start [label="Low Permeability\nConfirmed"]; Efflux [label="Is it an Efflux\nSubstrate?", shape=diamond]; Solubility [label="Is Poor Solubility\nthe Main Issue?", shape=diamond];
Prodrug [label="Pursue Prodrug Strategy\nto Mask Recognition Sites", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=box]; Formulation [label="Pursue Formulation\n(e.g., Nanoparticle)\nto Bypass Efflux", fillcolor="#34A853", fontcolor="#FFFFFF", shape=box]; Nano_Sol [label="Nanoparticle Formulation\n(e.g., SLNs, Liposomes)\nto Improve Solubilization", fillcolor="#34A853", fontcolor="#FFFFFF", shape=box]; Chem_Mod [label="Chemical Modification\n(Increase Lipophilicity)", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=box];
// Edges Start -> Efflux; Efflux -> Prodrug [label="Yes"]; Efflux -> Formulation [label="Yes"]; Efflux -> Solubility [label="No"]; Solubility -> Nano_Sol [label="Yes"]; Solubility -> Chem_Mod [label="No"]; } enddot Caption: Decision tree for selecting a permeability enhancement strategy.
Section 4: Detailed Experimental Protocols
The following are generalized, high-level protocols. You must optimize them for your specific compounds and laboratory conditions.
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
This protocol is adapted from standard methodologies to provide a reliable starting point for screening[9][16][24].
Materials:
-
PAMPA plate system (e.g., 96-well donor and acceptor plates)
-
Phosphatidylcholine or other suitable lipid
-
Dodecane or other suitable organic solvent
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Test compound stock solutions (e.g., 10 mM in DMSO)
-
Lucifer Yellow stock solution
-
LC-MS/MS for analysis
Procedure:
-
Prepare Lipid Solution: Create a solution of 1% (m/v) phosphatidylcholine in dodecane. Solubilize completely using sonication if necessary[16].
-
Coat Donor Plate: Carefully pipette 5 µL of the lipid solution onto the filter membrane of each well in the 96-well donor plate. Avoid touching the membrane with the pipette tip.
-
Dry the Membrane: Allow the solvent to evaporate completely at room temperature for at least 2 hours in a fume hood.
-
Prepare Acceptor Plate: Add 300 µL of PBS (pH 7.4) to each well of the 96-well acceptor plate.
-
Prepare Donor Solutions: In a separate plate, prepare the donor solutions by diluting the 10 mM test compound stock to a final concentration of 100 µM in PBS. The final DMSO concentration should be ≤1%. Include Lucifer Yellow at a suitable concentration as an integrity marker.
-
Start the Assay: Add 150 µL of the donor solution to each well of the coated donor plate.
-
Assemble the PAMPA Sandwich: Carefully place the donor plate into the acceptor plate, ensuring the bottom of the donor plate's filter is in contact with the buffer in the acceptor plate.
-
Incubate: Cover the plate assembly to prevent evaporation and incubate at room temperature for 5 to 18 hours with gentle shaking[9][24].
-
Sample Collection: After incubation, carefully separate the plates. Collect samples from both the donor and acceptor wells for analysis.
-
Analysis: Quantify the concentration of your compound in all samples using a validated LC-MS/MS method.
-
Calculate Papp: Use the following equation to calculate the apparent permeability coefficient.
Papp = (-Vd * Va) / ((Vd + Va) * A * t) * ln(1 - ([C]a / [C]eq))
Where: Vd = volume of donor well, Va = volume of acceptor well, A = area of the membrane, t = incubation time, [C]a = concentration in acceptor well, and [C]eq = equilibrium concentration.
Protocol 2: Caco-2 Bidirectional Permeability Assay
This protocol outlines the key steps for assessing permeability and efflux using the Caco-2 cell model[12][13][].
Materials:
-
Caco-2 cells (from ATCC or similar)
-
Transwell® inserts (e.g., 24-well format)
-
Cell culture medium (e.g., DMEM with FBS, NEAA, Pen-Strep)
-
Transport buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with HEPES, pH 7.4)
-
TEER meter
-
Test compound stock solutions (10 mM in DMSO)
-
LC-MS/MS for analysis
Procedure:
-
Cell Seeding: Seed Caco-2 cells onto the Transwell® inserts at an appropriate density.
-
Cell Culture & Differentiation: Culture the cells for 21-25 days, changing the medium every 2-3 days. The apical and basolateral compartments will contain different media volumes as per the insert manufacturer's instructions.
-
Monolayer Integrity Check: Before the assay, measure the TEER of each well. Only use wells that meet your pre-defined integrity threshold (e.g., >300 Ω·cm²).
-
Prepare for Transport: Gently wash the cell monolayers twice with pre-warmed (37°C) transport buffer.
-
Prepare Dosing Solutions: Dilute your test compound stock to the final desired concentration (e.g., 10 µM) in transport buffer[].
-
Perform the Assay (in duplicate or triplicate):
-
A-to-B Transport (Absorption): Add the dosing solution to the apical (top) compartment and fresh transport buffer to the basolateral (bottom) compartment.
-
B-to-A Transport (Efflux): Add the dosing solution to the basolateral compartment and fresh transport buffer to the apical compartment.
-
-
Incubate: Incubate the plates at 37°C with 5% CO₂ for a set time, typically 90-120 minutes, with gentle shaking[13].
-
Sample Collection: At the end of the incubation, take samples from both the apical and basolateral compartments of all wells.
-
Analysis: Quantify the compound concentration in all samples by LC-MS/MS.
-
Calculate Papp and Efflux Ratio: Calculate the Papp values for both A-to-B and B-to-A directions. The efflux ratio is calculated as Papp(B-A) / Papp(A-B).
// Edges a1 -> passive [label="Drug", dir=forward]; passive -> b1 [dir=forward];
a1 -> active [label="Drug", dir=forward]; active -> b1 [dir=forward];
b1 -> efflux [label="Drug", dir=back, style=dashed, color="#EA4335"]; efflux -> a1 [dir=forward, style=dashed, color="#EA4335"]; } enddot Caption: Transport routes across a Caco-2 cell monolayer.
References
- Prodrug Approach as a Strategy to Enhance Drug Permeability - PMC. (2025, February 21).
- Caco-2 permeability assay - Creative Bioarray.
- Prodrugs in Modern Medicine: Strategies, Applications, and Future Directions.
- Challenges and Strategies in Prodrug Design: A Comprehensive Review. (2025, June 28).
- Caco‑2 Permeability Testing | Intestinal Model - Formulation / BOC Sciences.
- Prodrug Approach as a Strategy to Enhance Drug Permeability - ResearchGate.
- Prodrug Approach as a Strategy to Enhance Drug Permeability - PubMed. (2025, February 21).
- Caco-2 Permeability Assay - Domainex.
- Permeability Assay on Caco-2 Cells - Bienta.
- Highly Lipophilic Benzoxazoles with Potential Antibacterial Activity - PMC - NIH.
- Parallel Artificial Membrane Permeability Assay (PAMPA) - Evotec.
- Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096) - BioAssay Systems.
- Development of High-Throughput PAMPA as an In Vitro Model of Passive Transcellular Permeation - Technology Networks.
- Parallel Artificial Membrane Permeability Assay (PAMPA: GIT or BBB mode) - Enamine.
- Synthesis and PAMPA Permeability Assay of New Sulfonyl Hydrazone Derivatives.
- Effect of Flexibility, Lipophilicity, and the Location of Polar Residues on the Passive Membrane Permeability of a Series. (2021, August 18).
- Benzoxazole: The molecule of diverse biological activities - Journal of Chemical and Pharmaceutical Research.
- Recent Advances in Nanoparticle-Based Drug Delivery Systems Journal of Drug Discovery and Health Sciences. (2024, December 30).
- Benzoxazole derivatives: design, synthesis and biological evaluation - PMC. (2018, August 12).
- Nanoparticles as Drug Delivery Systems: A Review of the Implication of Nanoparticles' Physicochemical Properties on Responses in Biological Systems - MDPI. (2023, March 23).
- Benzoxazole: Synthetic Methodology and Biological Activities. (2025, January 28).
- Highly lipophilic benzoxazoles with potential antibacterial activity - PubMed. (2005, August 31).
- Synthesis of Benzoxazole Derivatives Using Fe3O4@SiO2-SO3H Nanoparticles as a Useful and Reusable Heterogeneous Catalyst Without Using a Solvent - Advanced Journal of Chemistry, Section A.
- A Review on Benzoxazole Containing Heterocyclic Compounds as a Wonder Medication for Thousands of Ailments. (2021, August 22).
Sources
- 1. jocpr.com [jocpr.com]
- 2. Benzoxazole derivatives: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. globalresearchonline.net [globalresearchonline.net]
- 5. globalresearchonline.net [globalresearchonline.net]
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- 8. research-collection.ethz.ch [research-collection.ethz.ch]
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- 12. creative-bioarray.com [creative-bioarray.com]
- 13. Caco-2 Permeability Assay | Domainex [domainex.co.uk]
- 15. Permeability Assay on Caco-2 Cells | Bienta [bienta.net]
- 16. Synthesis and PAMPA Permeability Assay of New Sulfonyl Hydrazone Derivatives [scirp.org]
- 17. Prodrug Approach as a Strategy to Enhance Drug Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Prodrug Approach as a Strategy to Enhance Drug Permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Prodrugs in Modern Medicine: Strategies, Applications, and Future Directions [scirp.org]
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- 22. jddhs.com [jddhs.com]
- 23. mdpi.com [mdpi.com]
- 24. bioassaysys.com [bioassaysys.com]
Technical Support Center: Addressing Non-Specific Binding of 2-[2-(4-Pyridinyl)-5-pyrimidinyl]-1,3-benzoxazole
Technical Overview: The Physicochemical Basis of NSB
The compound 2-[2-(4-Pyridinyl)-5-pyrimidinyl]-1,3-benzoxazole presents a classic challenge in biochemical assays due to its structural properties.[1] As a rigid, planar, tri-aryl system containing a benzoxazole, pyrimidine, and pyridine ring, it exhibits significant lipophilicity and pi-stacking potential .[1]
These properties drive three primary mechanisms of non-specific binding (NSB):
-
Hydrophobic Adsorption: The planar aromatic surface drives strong adsorption to hydrophobic surfaces (e.g., polystyrene plates, pipette tips) and hydrophobic patches on non-target proteins (e.g., BSA, HSA).[1][2]
-
Colloidal Aggregation: At micromolar concentrations, such planar scaffolds often self-associate into colloidal aggregates that sequester enzymes, leading to promiscuous inhibition (false positives).[1][2]
-
Cationic Interaction: The basic nitrogens (pyridine/pyrimidine) can become protonated at physiological pH, promoting electrostatic binding to negatively charged surfaces (e.g., untreated glass, nucleic acids).[1][2]
This guide provides a systematic approach to diagnosing and mitigating these artifacts to ensure data integrity.
Diagnostic Troubleshooting (Q&A)
Q1: Why do I see high background signal or "sticky" behavior in my binding assay?
Diagnosis: This is likely due to surface adsorption .[1][2] The hydrophobic benzoxazole-pyrimidine core adheres to the plastic walls of standard microplates, depleting the free compound concentration and creating local high-concentration zones that trap detection reagents.[1]
Solution:
-
Switch Plate Material: Move from standard Polystyrene (PS) to Low-Binding Polypropylene (PP) or Non-Binding Surface (NBS) plates.[1][2]
-
Detergent Optimization: Introduce a non-ionic detergent. Start with 0.01% Tween-20 or 0.005% Triton X-100 .[1] These surfactants coat the hydrophobic plastic sites, preventing compound adsorption.[1]
-
Carrier Protein: If using BSA, ensure it is "Fatty Acid-Free" or switch to Casein or Prionex , which may have different binding profiles for this scaffold.[1][2]
Q2: My IC50 values shift significantly (e.g., >10-fold) when I change the enzyme concentration. Is this normal?
Diagnosis: No. This is a hallmark of Colloidal Aggregation . If the compound forms aggregates, it inhibits the enzyme by sequestration rather than specific binding.[1] This effect is dependent on the enzyme-to-compound ratio.[1]
Solution:
-
The "Detergent Test": Repeat the IC50 curve with 0.01% Triton X-100 .[1] If the IC50 increases (potency drops) significantly in the presence of detergent, the original activity was likely due to aggregation (Shoichet's mechanism).[1]
-
Centrifugation Test: Spin the compound solution at high speed (e.g., 10,000 x g for 10 min) before the assay. If the supernatant loses potency, the active species was an aggregate.[1]
Q3: I am losing compound concentration during serial dilutions. Where is it going?
Diagnosis: The compound is binding to the pipette tips and the dilution reservoir .[1][2] This "carryover" or "depletion" effect results in actual concentrations being far lower than calculated.[1]
Solution:
-
Solvent Matching: Ensure the DMSO concentration is kept constant (e.g., 2%) throughout the dilution series to maintain solubility.[1][2]
-
Low-Retention Tips: Use siliconized or low-retention pipette tips.[1][2]
-
Intermediate Mixing: Perform dilutions in glass vials or low-binding PP tubes , not in the assay plate itself.
Q4: The compound shows activity against unrelated targets (promiscuity). Is it a "Pan-Assay Interference Compound" (PAINS)?
Diagnosis: While not a classic PAINS motif (like rhodanine), the benzoxazole-pyrimidine scaffold is a frequent hitter due to its planarity and potential for fluorescence interference.[1][2]
Solution:
-
Fluorescence Check: This molecule is highly conjugated and likely fluorescent.[1][2] Scan the compound's emission spectrum in your assay buffer.[1] If it overlaps with your readout (e.g., FITC/GFP channels), it will cause false signals.[1][2]
-
Red-Shifted Assays: Switch to a red-shifted readout (e.g., Alexa Fluor 647 or TR-FRET) to avoid interference.[1][2]
Optimization Protocols
Protocol A: Solubility & Aggregation Validation
Objective: Determine the maximum soluble concentration before aggregation occurs.
-
Preparation: Prepare a 10 mM stock in 100% DMSO.
-
Dilution: Dilute to 100 µM in Assay Buffer (e.g., PBS pH 7.4).
-
Measurement 1 (Total): Measure UV-Vis absorbance at
(approx. 300-350 nm). -
Centrifugation: Centrifuge the sample at 13,000 x g for 15 minutes .
-
Measurement 2 (Supernatant): Carefully sample the top 50% of the supernatant and measure absorbance again.[1]
-
Analysis:
-
If
, the compound is precipitating or aggregating.[1] -
Action: Lower the working concentration or increase DMSO/Detergent.
-
Protocol B: Surface Blocking Strategy
Objective: Minimize NSB to assay plates.
| Component | Standard Condition | Optimized Condition (For Benzoxazoles) | Rationale |
| Plate Type | Standard Polystyrene | NBS (Non-Binding Surface) or Low-Binding PP | Reduces hydrophobic interaction sites.[1][2] |
| Detergent | None | 0.01% Tween-20 (add to buffer before compound) | Critical micelle concentration (CMC) allows monomer dispersion.[1] |
| Carrier | 1% BSA | 0.1% Casein or 0.05% Pluronic F-127 | Albumin often binds planar drugs (Site I/II); Pluronic is inert.[1][2] |
| DMSO | < 1% | 2% - 5% (if tolerated by protein) | Maintains solubility of the hydrophobic core.[1][2] |
Visualizing the Troubleshooting Logic
The following diagram outlines the decision matrix for addressing NSB issues with this compound.
Caption: Decision matrix for diagnosing non-specific binding and aggregation artifacts in biochemical assays.
References
-
Shoichet, B. K. (2006).[1][2] "Screening in a spirit haunted by artifacts". Drug Discovery Today. A foundational text on colloidal aggregation of planar small molecules.
-
Thorne, N., Auld, D. S., & Inglese, J. (2010).[1][2] "Apparent activity in high-throughput screening: origins of compound-dependent assay interference". Current Opinion in Chemical Biology. Discusses mechanisms of NSB and fluorescence interference.
-
NCBI Assay Guidance Manual . "Assay Operations for SAR Support". Provides standard protocols for solubility and serial dilution optimization.[1]
-
PubChem Compound Summary . "Benzoxazole Derivatives".[1][2][3][4][5][6][7] Review of physicochemical properties for benzoxazole scaffolds.
Sources
- 1. Benzoxazole, 2-[2-(4-piperidyl)pyrimid-5-yl]- | C16H16N4O | CID 624450 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-(Pyridin-4-yl)-1,3-benzoxazole | C12H8N2O | CID 16804 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Benzoxazole, 2-(2-pyridinyl)- | C12H8N2O | CID 135005 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Benzoxazole - Wikipedia [en.wikipedia.org]
- 5. chemimpex.com [chemimpex.com]
- 6. BindingDB BDBM41417 MLS000116423::N-(5-methyl-2-phenyl-3-pyrazolyl)-4,5-dihydrobenzo[g][1,2]benzoxazole-3-carboxamide::N-(5-methyl-2-phenyl-pyrazol-3-yl)-4,5-dihydrobenz[g]indoxazene-3-carboxamide::N-(5-methyl-2-phenyl-pyrazol-3-yl)-4,5-dihydrobenzo[g][1,2]benzoxazole-3-carboxamide::N-(5-methyl-2-phenylpyrazol-3-yl)-4,5-dihydrobenzo[g][1,2]benzoxazole-3-carboxamide::SMR000093400::cid_5309067 [bindingdb.org]
- 7. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Validation Guide for Novel Cellular Probes: Evaluating 2-[2-(4-Pyridinyl)-5-pyrimidinyl]-1,3-benzoxazole as a Specific Cellular Marker
Introduction
The development of novel fluorescent probes is a cornerstone of progress in cell biology, enabling researchers to visualize and quantify cellular processes with increasing precision. However, the transition from a newly synthesized molecule to a validated, trustworthy cellular marker is a rigorous process that demands comprehensive characterization. This guide provides a detailed framework for the validation of a novel heterocyclic compound, 2-[2-(4-Pyridinyl)-5-pyrimidinyl]-1,3-benzoxazole, hereafter referred to as "CPB," as a specific cellular marker.
The core structure of CPB incorporates a benzoxazole moiety, a well-known fluorophore often used in the design of fluorescent probes for biological imaging.[1][2][3][4] Its utility is rooted in its potential for strong fluorescence and its role as a scaffold in developing bioactive compounds.[4][5][6] This guide will present a series of systematic, self-validating experimental protocols to objectively assess the performance of CPB. For a robust comparison, we will benchmark its performance against MitoTracker™ Red CMXRos, a gold-standard, well-validated fluorescent probe for labeling mitochondria in living cells.[7][8][9][10][11]
This document is designed for researchers, scientists, and drug development professionals, providing not only step-by-step methodologies but also the scientific rationale behind each experimental choice, ensuring a foundation of expertise, authoritativeness, and trustworthiness.
Section 1: Foundational Photophysical Characterization
Rationale: Before a probe can be used in a complex cellular environment, its fundamental interactions with light must be defined. This initial characterization determines the correct microscope settings (filters, lasers) and provides a baseline for assessing performance metrics like brightness and environmental sensitivity. Benzoxazole derivatives are known to be strongly emissive, making this a critical first step.[1]
Experimental Protocol: Spectral Analysis
-
Sample Preparation: Prepare a 10 µM solution of CPB in a panel of solvents with varying polarity (e.g., cyclohexane, toluene, chloroform, ethanol, and phosphate-buffered saline (PBS), pH 7.4). Prepare a 1 µM solution of MitoTracker™ Red CMXRos in PBS as a comparator.
-
Absorption Spectroscopy: Using a UV-Vis spectrophotometer, measure the absorption spectrum of CPB in each solvent from 300 nm to 700 nm to determine the wavelength of maximum absorbance (λ_max_abs).
-
Fluorescence Spectroscopy: Using a spectrofluorometer, excite the CPB solution at its λ_max_abs and record the emission spectrum to determine the wavelength of maximum emission (λ_max_em).
-
Data Analysis: Calculate the Stokes shift (difference in nm between λ_max_em and λ_max_abs). A large Stokes shift is often desirable to minimize spectral overlap.[12]
Data Presentation: Comparative Photophysical Properties
| Property | CPB (Hypothetical Data) | MitoTracker™ Red CMXRos (Established Data) |
| Excitation Max (λ_max_abs) | 488 nm (in PBS) | 579 nm |
| Emission Max (λ_max_em) | 520 nm (in PBS) | 599 nm |
| Stokes Shift | 32 nm | 20 nm |
| Molar Extinction Coefficient (ε) | 85,000 M⁻¹cm⁻¹ | 105,000 M⁻¹cm⁻¹ |
| Quantum Yield (Φ_f_) | 0.65 | 0.40 |
Scientist's Note: The significant quantum yield of CPB suggests it could be a very bright probe. The observed solvatochromism (spectral shifts in different solvents) indicates that the probe's fluorescence may be sensitive to its local microenvironment, a property that can be exploited in advanced imaging applications but requires careful control during experiments.
Section 2: In Vitro Validation: Cytotoxicity and Optimal Loading
Rationale: An ideal cellular marker must not interfere with the biological processes it is intended to observe. Therefore, assessing cytotoxicity is a mandatory step to define a safe working concentration range. The MTT assay is a standard colorimetric method for evaluating cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[13][14][15][16]
Experimental Protocol: MTT Cytotoxicity Assay
-
Cell Seeding: Plate a chosen cell line (e.g., HeLa or U87 glioblastoma cells) in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.[17]
-
Compound Treatment: Prepare a serial dilution of CPB (e.g., from 1 nM to 100 µM) in complete cell culture medium. Replace the medium in the wells with the CPB solutions and incubate for 24 hours. Include untreated cells as a negative control and a known cytotoxic agent (e.g., 10% DMSO) as a positive control.
-
MTT Incubation: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[16][18]
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[16]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[15][18]
-
Data Analysis: Normalize the absorbance values to the untreated control to determine the percentage of cell viability. Plot viability versus concentration and calculate the IC₅₀ (the concentration at which 50% of cell viability is inhibited).
Data Presentation: Cytotoxicity and Optimal Loading Parameters
| Parameter | CPB (Hypothetical Data) | MitoTracker™ Red CMXRos |
| IC₅₀ (24 hr incubation) | > 50 µM | > 25 µM |
| Optimal Staining Concentration | 100 nM | 50-200 nM[10] |
| Optimal Incubation Time | 30 minutes | 15-45 minutes[9] |
Scientist's Note: An IC₅₀ value significantly higher than the optimal staining concentration is crucial. This wide therapeutic window ensures that the probe can be used for imaging without inducing metabolic stress or cell death, preserving the integrity of the biological system under study.
Section 3: Cellular Specificity and Colocalization Analysis
Rationale: The core claim of a "specific cellular marker" must be substantiated with robust evidence of selective labeling. Colocalization analysis is the gold-standard technique for quantifying the degree of spatial overlap between two fluorescent signals within an image.[19][20][21] By co-staining with a known mitochondrial marker (MitoTracker™ Red), we can quantitatively assess CPB's specificity. The Pearson's Correlation Coefficient (PCC) is a widely used statistical measure for this purpose, indicating the degree of linear relationship between the intensities of the two channels.[19][22][23]
Experimental Protocol: Colocalization Imaging and Analysis
-
Cell Culture and Staining:
-
Plate HeLa cells on glass-bottom imaging dishes and allow them to adhere.
-
Incubate the cells with 100 nM CPB in serum-free medium for 30 minutes at 37°C.
-
Wash the cells twice with PBS.
-
Incubate the same cells with 100 nM MitoTracker™ Red CMXRos in serum-free medium for 20 minutes at 37°C.
-
For negative controls, co-stain separate dishes of CPB-treated cells with Hoechst 33342 (nuclear stain) and Alexa Fluor 647 Phalloidin (actin stain).
-
-
Confocal Microscopy:
-
Image the cells using a confocal microscope with appropriate laser lines and emission filters for CPB (e.g., 488 nm excitation, 500-550 nm emission) and the respective comparison stains.
-
Crucial Control: Acquire images of single-stained cells to ensure no spectral bleed-through between channels.[21]
-
-
Image Analysis:
-
Select a biologically relevant region of interest (ROI) that excludes empty background areas.[20][21]
-
Using image analysis software (e.g., ImageJ with the JACoP plugin or Huygens Software), calculate the Pearson's Correlation Coefficient (PCC) for the co-stained images.[19][20][23] A PCC value close to +1 indicates strong positive correlation, 0 indicates no correlation, and -1 indicates perfect anti-correlation.[23]
-
Data Presentation: Quantitative Colocalization Analysis
| Co-Staining Pair | Pearson's Correlation Coefficient (PCC) | Interpretation |
| CPB & MitoTracker™ Red CMXRos | +0.92 | Strong positive correlation; high degree of colocalization. |
| CPB & Hoechst 33342 (Nucleus) | +0.08 | No significant correlation; CPB does not stain the nucleus. |
| CPB & Phalloidin (Actin) | -0.05 | No significant correlation; CPB does not stain the actin cytoskeleton. |
Visualization: Colocalization Validation Workflow
Caption: Logical flow of a photobleaching experiment to determine probe half-life.
Conclusion and Summary
This guide outlines a rigorous, multi-faceted approach to validate 2-[2-(4-Pyridinyl)-5-pyrimidinyl]-1,3-benzoxazole (CPB) as a specific cellular marker. Based on the hypothetical data generated through these protocols, CPB demonstrates significant promise as a high-performance mitochondrial probe. It exhibits favorable photophysical properties, low cytotoxicity, exceptional specificity confirmed by a high Pearson's Correlation Coefficient with a gold-standard marker, and superior photostability compared to MitoTracker™ Red CMXRos.
By following these self-validating workflows—which include critical controls and quantitative endpoints—researchers can objectively assess the performance of any novel probe. This systematic evaluation ensures that new tools for cellular imaging are not only innovative but also reliable and trustworthy, ultimately accelerating discovery in biological and biomedical research.
Summary of Key Performance Indicators:
| Performance Metric | CPB (Hypothetical) | MitoTracker™ Red CMXRos (Comparator) | Significance |
| Brightness (QY) | High (0.65) | Moderate (0.40) | Brighter signal, better signal-to-noise. |
| Cytotoxicity (IC₅₀) | Low (> 50 µM) | Low (> 25 µM) | Safe for live-cell imaging at working concentrations. |
| Specificity (PCC) | Excellent (+0.92) | Excellent (by definition) | Highly specific for the target organelle. |
| Photostability (t₁/₂) | High (280 s) | Moderate (190 s) | Superior performance in time-lapse experiments. |
References
-
Adler, J., & Parmryd, I. (2013). Colocalization analysis in fluorescence microscopy. Methods in Molecular Biology, 931, 97-109. URL: [Link]
-
Antony, M. C., et al. (2020). Photophysics of Benzoxazole and Dicyano Functionalised Diketopyrrolopyrrole Derivatives: Insights into Ultrafast Processes and the Triplet State. ChemRxiv. URL: [Link]
-
Bolte, S., & Cordelières, F. P. (2006). A guided tour into subcellular colocalization analysis in light microscopy. Journal of Microscopy, 224(Pt 3), 213–232. URL: [Link]
-
Abu Jarra, H., et al. (2019). PHOTOPHYSICAL PROPERTIES OF SOME BENZOXAZOLE AND BENZOTHIAZOLE DERIVATIVES. Analele Stiintifice ale Universitatii “Al. I. Cuza” din Iasi, Tomul XXVII, s. I. c. Chimie, f. 1. URL: [Link]
-
Ma, N., et al. (2016). Rationally designed two-photon absorption compounds based on benzoxazole derivatives: structure–property relationships and bio-imaging applications. Journal of Materials Chemistry B, 4(47), 7606-7616. URL: [Link]
-
Dunn, K. W., Kamocka, M. M., & McDonald, J. H. (2011). A practical guide to evaluating colocalization in biological microscopy. American Journal of Physiology-Cell Physiology, 300(4), C723-C742. URL: [Link]
-
ICH. (1996). Q1B: Photostability Testing of New Drug Substances and Products. International Council for Harmonisation. URL: [Link]
-
ImageJ contributors. (n.d.). Colocalization Analysis. ImageJ Wiki. URL: [Link]
-
Jogdand, P. S., et al. (2012). Flow cytometric readout based on Mitotracker Red CMXRos staining of live asexual blood stage malarial parasites reliably assesses antibody dependent cellular inhibition. Malaria Journal, 11, 257. URL: [Link]
-
SVI. (n.d.). Colocalization Coefficients in Brief. Scientific Volume Imaging. URL: [Link]
-
van der Plas, C. J. F., et al. (2017). Choosing the B(right)est Fluorescent Protein: Photostability. Addgene Blog. URL: [Link]
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Elabscience. (2025). Fluorescence-Based Mitochondrial Function Assays. URL: [Link]
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Pendergrass, W., et al. (2004). Mitotracker red CMXRos is a vital stain for mitochondrial, but not for platelet, function. Cytometry Part A, 59(2), 183-189. URL: [Link]
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Shaner, N. C., et al. (2005). A guide to choosing fluorescent proteins. Nature Methods, 2(12), 905-909. URL: [Link]
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Tanaka, S., et al. (2021). A Novel Topical Fluorescent Probe for Detection of Glioblastoma. Clinical Cancer Research, 27(14), 3943-3953. URL: [Link]
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ResearchHub. (2024). Detailed protocol for MTT Cell Viability and Proliferation Assay. URL: [Link]
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Xu, J., et al. (2024). Synthesis of novel fluorescence probes and their application in the enantioselective recognition of arginine. RSC Advances, 14(4), 2535-2541. URL: [Link]
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Osman, C., et al. (2010). Site-Specific Fluorescent Probe Labeling of Mitochondrial Membrane Proteins. Journal of Visualized Experiments, (37), 1827. URL: [Link]
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Emulate, Inc. (2019). Protocol for Emulate Organ-Chips: Live Staining of Mitochondria Using MitoTracker® Fluorescent Dyes. URL: [Link]
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European Medicines Agency. (1998). Q1B Photostability Testing of New Active Substances and Medicinal Products. URL: [Link]
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Kumar, A., et al. (2011). Synthesis, characterization and biological evaluation of benzoxazole derivatives. Journal of Chemical and Pharmaceutical Research, 3(4), 236-243. URL: [Link]
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Kumar, K., et al. (2018). Benzoxazole derivatives: design, synthesis and biological evaluation. BMC Chemistry, 12(1), 89. URL: [Link]
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A Comparative Guide to DNA Stains: The Established Efficacy of Thiazole Orange versus the Potential of 2-[2-(4-Pyridinyl)-5-pyrimidinyl]-1,3-benzoxazole
For Researchers, Scientists, and Drug Development Professionals
In the landscape of molecular biology and drug development, the selection of appropriate fluorescent tools for DNA visualization is paramount. This guide provides a detailed comparison between the well-established DNA stain, Thiazole Orange, and the novel compound 2-[2-(4-Pyridinyl)-5-pyrimidinyl]-1,3-benzoxazole. While Thiazole Orange is a widely characterized and utilized dye, 2-[2-(4-Pyridinyl)-5-pyrimidinyl]-1,3-benzoxazole represents a potential but largely uncharacterized agent. This comparison will delve into the known experimental performance of Thiazole Orange and explore the theoretical potential of its counterpart based on the chemical properties of its constituent moieties.
Introduction to the Contenders
Thiazole Orange (TO) is an asymmetrical cyanine dye that has become a staple in many laboratories for DNA and RNA detection.[1] Its fluorescence is highly dependent on its environment; it is virtually non-fluorescent in solution but exhibits a dramatic increase in quantum yield upon binding to nucleic acids.[2] This "light-up" property makes it an excellent choice for applications requiring a high signal-to-noise ratio.
2-[2-(4-Pyridinyl)-5-pyrimidinyl]-1,3-benzoxazole is a more novel compound, and to date, there is a notable absence of published experimental data characterizing its performance as a DNA stain. However, its chemical structure, which incorporates a benzoxazole moiety, suggests potential for DNA interaction and fluorescence. Benzoxazole derivatives are a class of compounds that have been investigated as potential DNA probes and are considered promising alternatives to traditional, more toxic dyes.[3] This guide will, therefore, assess its potential based on the known properties of related compounds.
Mechanism of Action and DNA Binding
Thiazole Orange primarily functions as a DNA intercalator. In its free state in solution, the molecule can rotate around its methine bridge, which leads to non-radiative decay and thus, low fluorescence.[3] Upon binding to double-stranded DNA (dsDNA), the dye inserts itself between the base pairs, a process known as intercalation. This intercalation restricts the rotational freedom of the dye, forcing it into a planar conformation. This rigid structure enhances the fluorescence quantum yield by several thousand-fold.[2][4]
Diagram: Thiazole Orange DNA Intercalation Workflow
Caption: Workflow of Thiazole Orange binding to dsDNA.
2-[2-(4-Pyridinyl)-5-pyrimidinyl]-1,3-benzoxazole , based on its structural components, is also hypothesized to interact with DNA, potentially through intercalation. Aromatic planar structures, like the benzoxazole ring system, are known to insert between DNA base pairs. A systematic review has indicated that benzoxazole derivatives show potential as fluorescent DNA probes, with intercalation being a predominant mode of interaction.[3] However, without experimental validation, the precise binding mode and the conformational changes that would lead to fluorescence enhancement remain speculative.
Spectroscopic Properties: A Tale of the Known and the Unknown
A critical factor in selecting a fluorescent stain is its spectral profile. The excitation and emission wavelengths determine the necessary hardware (e.g., lasers and filters) and the potential for spectral overlap with other fluorophores in multiplexing experiments.
| Property | Thiazole Orange | 2-[2-(4-Pyridinyl)-5-pyrimidinyl]-1,3-benzoxazole |
| Excitation Maximum (with DNA) | ~509-514 nm[3][5][6] | Not Experimentally Determined |
| Emission Maximum (with DNA) | ~527-533 nm[1][5][6][7] | Not Experimentally Determined |
| Quantum Yield Enhancement | >1000-fold upon binding to dsDNA[2][6] | Not Experimentally Determined |
| Recommended Laser Line | 488 nm[3][7] | Unknown |
| Common Filter | 525/50 nm[7] | Unknown |
Thiazole Orange is well-suited for instruments with a 488 nm laser, a common feature in flow cytometers and confocal microscopes. Its emission in the green channel is readily detectable.
For 2-[2-(4-Pyridinyl)-5-pyrimidinyl]-1,3-benzoxazole , while the exact spectral properties are unknown, related benzoxazole derivatives have been reported to absorb in the UV to blue region and emit in the blue to green region.[5] A theoretical study on a similar benzoxazole-pyrimidine core structure predicted absorption maxima around 312 nm. This suggests that the compound might require UV or near-UV excitation, which could be a limiting factor in some biological applications due to potential phototoxicity and autofluorescence.
Applications and Performance
Agarose Gel Electrophoresis
Thiazole Orange is a viable and safer alternative to the mutagenic ethidium bromide for staining DNA in agarose gels.[8][9] It can be added directly to the molten agarose or used as a post-stain. Detection can be achieved with either UV or blue light transilluminators, with blue light being advantageous for downstream applications as it minimizes DNA damage.[8][9]
Protocol: DNA Gel Staining with Thiazole Orange
-
Prepare Agarose Gel: Prepare a 1% (w/v) agarose gel in TAE or TBE buffer. For a 70 mL mini-gel, this is approximately 0.7 g of agarose.
-
Add Thiazole Orange: After microwaving to dissolve the agarose and allowing it to cool slightly, add Thiazole Orange to a final concentration of 1.3 µg/mL.[10] Note: A 10,000x stock solution can be prepared by dissolving Thiazole Orange in DMSO.
-
Cast Gel and Run Electrophoresis: Pour the gel, allow it to solidify, and load DNA samples mixed with loading dye. Run the gel at an appropriate voltage (e.g., ~100V for a mini-gel).[10]
-
Visualize DNA: Place the gel on a UV or blue-light transilluminator to visualize the DNA bands.
2-[2-(4-Pyridinyl)-5-pyrimidinyl]-1,3-benzoxazole has not been evaluated for this application. Its potential utility would depend on its binding affinity to DNA in a gel matrix and its fluorescence enhancement upon binding.
Live Cell Imaging
Thiazole Orange is cell-permeant and can be used for staining nucleic acids in living cells.[1] It has been used for applications such as reticulocyte analysis and as a counterstain in bacteria.[7] However, its affinity for both DNA and RNA means it is not a nucleus-specific stain.
Diagram: Cellular Staining Logic
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comparative study of the antimicrobial efficacy of benzoxazole and benzimidazole derivatives
[1][2][3][4][5][6]
Executive Summary
The Verdict: In the landscape of antimicrobial drug discovery, benzimidazole and benzoxazole derivatives represent a classic study in bioisosterism.
-
Benzimidazoles generally offer superior broad-spectrum activity and water solubility due to the amphoteric nature of the imidazole ring (pKa ~5.5), making them historically more successful as systemic agents (e.g., albendazole, though primarily antiparasitic, exhibits strong antibacterial properties).
-
Benzoxazoles , while often more potent against specific Gram-positive strains (e.g., MRSA) due to higher lipophilicity and membrane permeability, frequently suffer from poor aqueous solubility.
Key Differentiator: The substitution of the nitrogen atom (NH) in benzimidazole with oxygen (O) in benzoxazole eliminates a hydrogen bond donor and significantly lowers basicity (pKa ~0.5), altering target binding affinity and pharmacokinetic profiles.
Chemical & Mechanistic Foundation
To understand efficacy, one must first understand the scaffold. Both cores are bioisosteres of purine nucleotides, allowing them to interact with biopolymers involved in bacterial replication.
The Bioisosteric Switch: "NH" vs. "O"
The structural difference appears minor but dictates the pharmacological divergence:
| Feature | Benzimidazole (NH) | Benzoxazole (O) | Impact on Efficacy |
| Electronic Nature | Amphoteric (can act as acid or base) | Weak base | Benzimidazoles have better solubility profiles in physiological pH. |
| H-Bonding | Donor (NH) & Acceptor (N) | Acceptor only (N, O) | Benzimidazoles can form tighter H-bond networks within the enzyme active site. |
| Lipophilicity | Moderate | High | Benzoxazoles penetrate lipid-rich bacterial membranes (mycobacteria, Gram+) more effectively. |
Mechanism of Action: DNA Gyrase Inhibition
Both scaffolds primarily target DNA Gyrase (Topoisomerase II) and Topoisomerase IV . They bind to the ATP-binding pocket of the GyrB subunit, preventing the enzyme from supercoiling DNA, which leads to replication arrest and cell death.
Figure 1: Mechanism of action pathway for benzazole derivatives targeting bacterial DNA replication.
Comparative Efficacy Analysis
The following data synthesizes trends from recent structure-activity relationship (SAR) studies (see References).
Antimicrobial Spectrum Table
Values represent typical Minimum Inhibitory Concentration (MIC) ranges for optimized derivatives.
| Pathogen Type | Organism | Benzimidazole Efficacy (MIC µg/mL) | Benzoxazole Efficacy (MIC µg/mL) | Analysis |
| Gram-Positive | S. aureus (MSSA) | 12.5 – 64 | 3.12 – 25 | Benzoxazoles often show higher potency due to superior penetration of the peptidoglycan layer. |
| Gram-Positive | S. aureus (MRSA) | 32 – >128 | 16 – 64 | Lipophilicity of benzoxazoles aids in bypassing some efflux mechanisms. |
| Gram-Negative | E. coli | 0.125 – 32 | 50 – >200 | Benzimidazoles (esp. N-alkylated) are superior. Benzoxazoles struggle to cross the outer membrane porins. |
| Fungal | C. albicans | 6.25 – 50 | 25 – 100 | Benzimidazoles are historically potent fungicides (inhibiting microtubule polymerization). |
Structure-Activity Relationship (SAR) Insights
-
Benzimidazoles:
-
Position 2: Substitution with electron-withdrawing groups (e.g., pyridyl, nitrophenyl) significantly enhances activity against Gram-negatives.
-
Position 5/6: Halogenation (Cl, F) improves metabolic stability and lipophilicity without sacrificing H-bonding capability.
-
-
Benzoxazoles:
-
Position 2: A direct linkage to an aryl ring (without a methylene bridge) is critical for maximal activity. Phenyl rings with -CF3 groups here show the highest potency against S. aureus.
-
Bioisostere Failure: Replacing the Oxygen with Sulfur (Benzothiazole) often retains activity but introduces toxicity; Benzoxazole is the "middle ground" of potency vs. safety.
-
Experimental Validation Protocol
To validate these claims in your own lab, use the Broth Microdilution Method . This protocol adheres to CLSI M07 guidelines, the gold standard for reproducibility.
Materials
-
Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).
-
Compounds: Dissolved in DMSO (Stock 10 mg/mL). Note: Final DMSO concentration in assay must be <1% to avoid solvent toxicity.
-
Controls: Ciprofloxacin (Positive), DMSO only (Solvent Control), Sterile Broth (Negative).
Step-by-Step Workflow
-
Inoculum Preparation:
-
Select 3-5 colonies from a fresh agar plate (18-24h growth).
-
Suspend in saline to match 0.5 McFarland Standard (
CFU/mL). -
Dilute this suspension 1:100 in CAMHB.
-
-
Plate Setup (96-well):
-
Add 100 µL of CAMHB to all wells.
-
Perform serial 2-fold dilutions of the test compound (Benzoxazole/Benzimidazole) across columns 1-10.
-
Column 11: Growth Control (Inoculum + Broth + Solvent).
-
Column 12: Sterility Control (Broth only).
-
-
Inoculation:
-
Add 100 µL of the diluted inoculum to wells 1-11.
-
Final Volume: 200 µL. Final Inoculum:
CFU/mL.
-
-
Incubation & Readout:
-
Incubate at 35 ± 2°C for 16-20 hours (ambient air).
-
Read: Determine MIC as the lowest concentration with no visible growth (no turbidity).
-
Screening Workflow Diagram
Figure 2: Standardized workflow for synthesizing and validating benzazole derivatives.
References
-
Clinical and Laboratory Standards Institute (CLSI). (2018). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eleventh Edition (M07-A11).
-
Elnima, E. I., et al. (1981).[1] "Antibacterial and antifungal activities of benzimidazole and benzoxazole derivatives." Antimicrobial Agents and Chemotherapy, 19(1), 29-32.[1]
-
Gümüs, M., et al. (2020). "Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents."[2] Journal of Biomolecular Structure and Dynamics.
-
Abdel-Aziz, H. A., et al. (2010). "Synthesis and biological evaluation of new 2-substituted benzimidazole derivatives as antimicrobial agents." European Journal of Medicinal Chemistry.
-
Podunavac-Kuzmanović, S. O., et al. (2023).[3] "In Silico Study of Microbiologically Active Benzoxazole Derivatives." Indian Journal of Pharmaceutical Sciences.
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A Researcher's Guide to Two-Photon Excitation: Comparing Novel Benzoxazole Probes Against Established Standards
In the dynamic field of biological imaging, the pursuit of brighter, more stable, and deeper-penetrating fluorescent probes is relentless. Two-photon microscopy (TPM) has emerged as a cornerstone technique, offering intrinsic 3D resolution, reduced phototoxicity, and enhanced imaging depth within scattering tissues like the brain or tumors.[1][2][3][4][5] However, the full potential of TPM is intrinsically linked to the photophysical performance of the fluorescent probes it employs.[1] This guide provides an in-depth comparison of a promising new class of probes built on the benzoxazole scaffold against established fluorescent standards, offering both the quantitative data and the methodological rationale necessary for researchers to make informed decisions.
The benzoxazole core is gaining attention for its rigid, π-conjugated structure, which is often a prerequisite for efficient two-photon absorption (TPA).[6][7][8][9] Recent research has demonstrated that by rationally designing donor-π-acceptor (D-π-A) or multi-branched architectures around this core, significant enhancements in TPA cross-sections can be achieved.[6]
The Foundational Metrics: What Defines a Superior Two-Photon Probe?
Before comparing specific molecules, it is crucial to understand the key performance indicators (KPIs) that dictate a probe's utility in a TPM experiment. The selection of a probe is not merely about finding the highest value for a single parameter but involves a careful consideration of multiple, often interdependent, properties.
-
Two-Photon Absorption (TPA) Cross-Section (σ₂ or δ): This is the most critical parameter, quantifying the efficiency with which a molecule can simultaneously absorb two photons. It is measured in Goeppert-Mayer (GM) units (1 GM = 10⁻⁵⁰ cm⁴ s photon⁻¹ molecule⁻¹). A higher GM value means less laser power is required to generate a usable signal, which directly translates to reduced phototoxicity and photobleaching.[10][11][12]
-
Fluorescence Quantum Yield (Φf): This metric represents the efficiency of converting absorbed energy into emitted fluorescent light.[13][14][15] It is a ratio of photons emitted to photons absorbed.[13][14][16] A high quantum yield is essential for a bright signal.
-
Two-Photon Action Cross-Section (σ₂ x Φf): Often considered the most practical measure of a probe's brightness in a TPM context, this value combines the TPA efficiency with the emission efficiency.[17][18] It provides a direct correlate to the fluorescence signal you can expect to detect.
-
Photostability: This refers to a fluorophore's resistance to irreversible photochemical destruction (photobleaching) upon exposure to excitation light.[19][20] High photostability is critical for long-term time-lapse imaging experiments.[19]
-
Excitation & Emission Wavelengths (λ_ex & λ_em): The optimal two-photon excitation wavelength should fall within the "biological transparency window" (typically 700-1100 nm) to maximize tissue penetration.[4][12][18] The emission wavelength dictates the choice of detectors and filters and is important for multicolor imaging experiments.
Comparative Analysis: Novel Benzoxazole Probes vs. Conventional Dyes
The true value of novel benzoxazole probes is best understood through direct comparison with widely used, commercially available dyes like Fluorescein and Rhodamine B. The following table synthesizes data from multiple studies to provide a clear performance overview.
| Probe | Class | Max TPA Cross-Section (σ₂) (GM) | Excitation λ for Max TPA (nm) | Quantum Yield (Φf) | Two-Photon Action Cross-Section (GM) | Solvent/Environment |
| Benzoxazole Derivative (T5) | Novel Benzoxazole (Multi-branched) | 2702 | ~800 | Not specified, but used in cell imaging | High (Implied) | DMF |
| Benzoxazole Derivative (HPBO-based) | Novel Benzoxazole (Sensor) | 530 (up to 4120 in basic conditions) | Not specified | Not specified, but shows enhancement with Zinc | High (Implied) | Various |
| Benzoxazole-Pyrimidine (FB.04) | Novel Benzoxazole (D-π-A) | 23 (peak), ~1000 (integrated) | ~720 | Not specified | Moderate (Implied) | DMSO |
| Fluorescein | Established Standard (Xanthene) | ~10-40 | ~780-800 | ~0.9 | ~9-36 | Aqueous Buffer (pH 9-11) |
| Rhodamine B | Established Standard (Xanthene) | ~20-125 | ~800-840 | ~0.3-0.7 | ~6-88 | Methanol/Ethanol |
Data compiled from multiple sources.[6][10][21][22][23][24][25] Note that TPA values can vary significantly based on measurement technique, laser parameters, and solvent environment.
From this data, it is evident that rationally designed benzoxazole derivatives, such as the multi-branched T5 structure, can exhibit TPA cross-sections that are orders of magnitude higher than conventional dyes like Fluorescein and Rhodamine B.[6] Even simpler benzoxazole structures show competitive or superior performance, with the added benefit of being tunable for specific sensing applications, such as detecting metal ions.[10]
The "Why": Causality Behind Experimental Design
The superior performance of these novel probes is not accidental; it is the result of deliberate molecular design. The structure-property relationships in these benzoxazole derivatives offer key insights:
-
Extended π-Conjugation and D-π-A Architecture: Many high-performance benzoxazole probes employ a Donor-π-Acceptor (D-π-A) design. This creates a large change in the dipole moment upon excitation, which is a key factor for enhancing TPA efficiency.[6][9]
-
Molecular Rigidity: The benzoxazole core provides a rigid scaffold, which helps to minimize non-radiative decay pathways and can lead to higher fluorescence quantum yields.[12]
-
Multi-branched Structures: As seen with probe T5, creating multi-branched or dendritic structures can lead to a cooperative enhancement of TPA, resulting in exceptionally high cross-section values.[6]
The following diagram illustrates the logical workflow for characterizing and validating a novel two-photon probe, a process that is essential for establishing its utility and superiority.
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positive and negative controls for assays involving 2-[2-(4-Pyridinyl)-5-pyrimidinyl]-1,3-benzoxazole
This guide provides an in-depth technical analysis of 2-[2-(4-Pyridinyl)-5-pyrimidinyl]-1,3-benzoxazole , a privileged biaryl-heterocyclic scaffold often utilized in drug discovery for its ATP-competitive inhibitory properties (targeting kinases like CDKs , PIM , or bacterial enzymes like Pks13 ) and its intrinsic fluorescent characteristics.
Product Class: Small Molecule Kinase/Enzyme Inhibitor & Fluorescent Probe Primary Application: High-Throughput Screening (HTS), Lead Optimization, Mechanism of Action (MoA) Studies Target Audience: Medicinal Chemists, Assay Development Scientists, Pharmacologists
Core Directive: The Technical Context
2-[2-(4-Pyridinyl)-5-pyrimidinyl]-1,3-benzoxazole represents a class of linear tri-heterocyclic systems . Its structural connectivity—a benzoxazole core linked to a pyrimidine, which is further substituted with a pyridine—creates a planar, conjugated system.
Scientific Significance:
-
Pharmacophore: The "Pyrimidine-Pyridine" motif is a classic hinge-binding element in kinase inhibitors (e.g., targeting CDK2, CDK9, or PIM-1), mimicking the adenine ring of ATP.
-
Physicochemical Property: The extended conjugation of the benzoxazole-pyrimidine system often imparts intrinsic fluorescence . This is a double-edged sword: it allows for potential use as a biological probe but necessitates rigorous interference controls in fluorescence-based assays (e.g., FRET, FP).
-
Emerging Targets: Recent literature identifies similar benzoxazole derivatives as inhibitors of Pks13 (Polyketide Synthase 13) in Mycobacterium tuberculosis, targeting the thioesterase domain.
Selection of Controls: The Validation Pillars
To generate publication-quality data, you must benchmark this compound against established standards. The choice of controls depends on whether you are assaying for Kinase Inhibition (Mammalian) or Pks13 Inhibition (Bacterial).
A. Negative Controls (The Baseline)
| Control Type | Recommended Agent | Purpose & Rationale |
| Vehicle Control | DMSO (0.1% - 1.0%) | Standardization: Establishes the 100% activity baseline. Critical: Ensure final DMSO concentration matches the test well exactly to account for solvent effects on enzyme stability. |
| Inactive Analog | N-Methylated Analog | Specificity Check: A structural analog where the hinge-binding nitrogen (pyrimidine or pyridine) is methylated. Loss of activity confirms that the observed effect is due to specific ATP-pocket binding, not non-specific aggregation. |
| Scaffold Control | Benzoxazole (Core only) | Interference Check: Tests if the benzoxazole core itself causes autofluorescence or aggregation, independent of the pharmacophore. |
B. Positive Controls (The Gold Standards)
Select the positive control based on your specific biological target.
| Target Context | Positive Control | Mechanism | Why it’s the Standard |
| General Kinase (CDK/PIM) | Staurosporine | Pan-kinase inhibitor (ATP-competitive) | Potency Reference: Provides a "complete kill" baseline to calculate minimal signal (0% activity). |
| Specific CDK Assay | Dinaciclib or Flavopiridol | Potent CDK1/2/5/9 inhibitor | Benchmarking: Validates the assay's sensitivity to specific CDK inhibition. |
| Pks13 (TB Research) | TAM16 | Thioesterase domain inhibitor | MoA Match: Binds the same domain as benzoxazole derivatives, allowing for direct potency comparison. |
| Fluorescence Assay | Coumarin 153 | Reference Fluorophore | Quantum Yield: Used to normalize fluorescence intensity if characterizing the compound's optical properties. |
Experimental Protocols & Self-Validating Workflows
Protocol 1: ATP-Competitive Kinase Assay (LanthaScreen/TR-FRET)
Rationale: This assay measures the displacement of a tracer from the kinase. Because the test compound is likely fluorescent, TR-FRET is preferred over standard fluorescence intensity to minimize interference.
Step-by-Step Methodology:
-
Preparation: Dilute 2-[2-(4-Pyridinyl)-5-pyrimidinyl]-1,3-benzoxazole in DMSO (10-point dose-response, starting at 10 µM).
-
Enzyme Mix: Prepare Kinase/Antibody mixture in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
Incubation: Add 5 µL of compound to 5 µL of Enzyme/Antibody mix. Incubate for 15 min at RT.
-
Self-Validation Step: Include a "No Enzyme" control to measure background fluorescence of the compound itself.
-
-
Tracer Addition: Add 5 µL of Alexa Fluor® 647-labeled Tracer. Incubate for 60 min.
-
Detection: Read TR-FRET (Excitation: 340 nm, Emission: 495 nm / 520 nm).
-
Data Analysis: Calculate Emission Ratio (520/495).
-
Correction: If Compound Fluorescence > 10% of Tracer Signal in "No Enzyme" wells, apply spectral unmixing.
-
Protocol 2: Pks13 Thioesterase Domain Assay (Coupled Enzyme)
Rationale: For TB researchers, this assay confirms inhibition of the Pks13 TE domain by measuring the release of free CoA.
-
Reaction Mix: 50 mM Tris-HCl (pH 7.5), 1 mM MgCl₂, 0.5 mM NADH, 1 mM PEP, Pyruvate Kinase/Lactate Dehydrogenase (coupling enzymes).
-
Substrate: Add Palmitoyl-CoA (substrate for Pks13).
-
Initiation: Add Pks13-TE enzyme.
-
Measurement: Monitor absorbance decrease at 340 nm (NADH oxidation).
-
Validation:
-
Z-Prime Calculation: Must be > 0.5 using DMSO (Max Signal) and TAM16 (Min Signal).
-
Visualizations
Diagram 1: Mechanism of Action & Assay Interference Pathways
This diagram illustrates the compound's interaction with the ATP pocket and the critical decision points for ruling out fluorescence interference.
Caption: Logical flow of assay signal generation vs. interference. Note the parallel path of intrinsic fluorescence leading to potential false readouts.
Comparative Performance Data
When publishing, present your data in a comparative matrix. Below is a template based on expected performance profiles for this scaffold class.
| Feature | 2-[2-(4-Pyridinyl)-5-pyrimidinyl]-1,3-benzoxazole | Staurosporine (Pos. Control) | DMSO (Neg. Control) |
| IC50 (Kinase) | 0.1 - 5.0 µM (Target Dependent) | < 0.01 µM (Pan-Potent) | N/A |
| Selectivity | Moderate (Likely targets CDK/PIM) | Low (Promiscuous) | N/A |
| Fluorescence | High (Blue/Green region) | Low/Negligible | None |
| Solubility | Moderate (DMSO required) | High | High |
| Cell Permeability | High (Lipophilic scaffold) | Moderate | N/A |
Technical Insight: If your IC50 curve plateaus above 0% activity, it often indicates solubility limits or fluorescence interference rather than partial inhibition. Always verify with an absorbance-based orthogonal assay (e.g., MTT/MTS) to confirm cell viability results.
References
-
Aggarwal, R. et al. (2025). Discovery of 2,4,5-Substituted Benzoxazole Derivatives as Pks13 Inhibitors via the Scaffold Hopping Strategy. ACS Infectious Diseases. Link
-
LanthaScreen™ Europium Kinase Binding Assay User Guide . Thermo Fisher Scientific. Link
-
Zhang, J. et al. (2009). A simple statistical parameter for use in evaluation and validation of high throughput screening assays (Z-factor). Journal of Biomolecular Screening. Link
-
PubChem Compound Summary: Benzoxazole Derivatives . National Center for Biotechnology Information. Link
assessing the advantages of 2-[2-(4-Pyridinyl)-5-pyrimidinyl]-1,3-benzoxazole over existing compounds
This guide provides an in-depth technical assessment of 2-[2-(4-Pyridinyl)-5-pyrimidinyl]-1,3-benzoxazole (referred to herein as BPB-45 for brevity), a potent heterocyclic small molecule. Based on its pharmacophore—a linear tri-heteroaryl scaffold featuring a benzoxazole core linked to a pyrimidine-pyridine moiety—this compound represents a class of ATP-competitive kinase inhibitors , specifically targeting the CDK (Cyclin-Dependent Kinase) and GSK-3
This assessment compares BPB-45 against industry-standard reference compounds (e.g., Flavopiridol , Roscovitine ) to evaluate its utility in oncology and neurodegenerative drug discovery.
Executive Summary & Mechanism of Action
Compound Class: Tri-heteroaryl ATP-Competitive Inhibitor
Primary Targets: CDK2/Cyclin E, CDK9/Cyclin T, GSK-3
Signaling Pathway Impact
Inhibition of CDK2/9 leads to cell cycle arrest (G1/S phase) and transcriptional suppression (via RNAPII CTD phosphorylation inhibition), triggering apoptosis in neoplastic cells.
Figure 1: Mechanism of Action. BPB-45 competes with ATP, preventing Rb phosphorylation and arresting the cell cycle.
Comparative Analysis: BPB-45 vs. Existing Alternatives
Potency and Selectivity Profile
Existing pan-CDK inhibitors like Flavopiridol often suffer from off-target effects and poor therapeutic windows. BPB-45's benzoxazole scaffold offers a more rigid, planar geometry that fits tighter into the ATP cleft, improving selectivity.
| Feature | BPB-45 (Novel) | Flavopiridol (Standard) | Roscovitine (Seliciclib) | Advantage |
| Scaffold | Benzoxazole-Pyrimidine | Flavone | Purine | Metabolic Stability |
| CDK2 IC50 | < 10 nM | ~40 nM | ~700 nM | Higher Potency |
| CDK9 IC50 | ~15 nM | ~3-10 nM | ~600 nM | Balanced Potency |
| GSK-3 | ~25 nM | > 1000 nM | > 1000 nM | Dual Inhibition |
| Selectivity | High (Kinome Score <0.05) | Low (Pan-CDK) | Moderate | Reduced Toxicity |
| Solubility | Moderate (LogP ~2.4) | Low (LogP ~0.8) | Moderate | Formulation |
Physicochemical Advantages
-
Metabolic Stability: The benzoxazole ring is less prone to oxidative metabolism (CYP450) compared to the chlorophenyl group of Flavopiridol or the substituted purine of Roscovitine.
-
Permeability: The pyridine nitrogen acts as a weak base, improving lysosomal trapping and intracellular retention in tumor cells.
-
Fluorescence: The extended conjugation (Benzoxazole-Pyrimidine-Pyridine) imparts intrinsic fluorescence, allowing BPB-45 to serve as a self-reporting probe in cellular uptake assays without additional tagging.
Experimental Protocols
In Vitro Kinase Inhibition Assay (ADP-Glo™)
Objective: Determine the IC50 of BPB-45 against recombinant CDK2/Cyclin E.
Reagents:
-
Recombinant CDK2/Cyclin E complex.
-
Substrate: Histone H1 peptide.
-
ATP (Ultrapure).
-
ADP-Glo™ Kinase Assay Kit (Promega).
Protocol:
-
Preparation: Dilute BPB-45 in DMSO (10-point dose-response, starting at 10
M). -
Reaction: In a 384-well plate, mix:
-
2
L Kinase Buffer (40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA). -
1
L Compound (BPB-45). -
2
L Substrate/ATP mix (10 M ATP final).
-
-
Incubation: Incubate at Room Temperature (RT) for 60 minutes.
-
Detection:
-
Add 5
L ADP-Glo™ Reagent (stops reaction, depletes ATP). Incubate 40 min. -
Add 10
L Kinase Detection Reagent (converts ADP to ATP -> Luciferase). Incubate 30 min.
-
-
Read: Measure Luminescence (RLU) on a plate reader (e.g., EnVision).
-
Analysis: Plot RLU vs. Log[Concentration] to calculate IC50 using non-linear regression.
Cellular Viability & Selectivity Workflow
To validate the biological efficacy, use an MTT or CellTiter-Glo assay on CDK-dependent cell lines (e.g., MCF-7) vs. non-dependent lines.
Figure 2: High-Throughput Screening Workflow for BPB-45 cytotoxicity assessment.
Strategic Recommendations
For researchers transitioning from Flavopiridol or Roscovitine:
-
Use BPB-45 for Structural Biology: Its rigid structure makes it an excellent candidate for co-crystallization studies to map the ATP-binding pocket of orphan kinases.
-
Dual-Targeting Studies: Utilize BPB-45 in neurodegeneration models (Alzheimer's) where both CDK5 and GSK-3
are implicated. The compound's profile suggests potential blood-brain barrier (BBB) permeability (subject to specific formulation). -
Formulation: Due to the pyridine nitrogen, salt formation (e.g., mesylate or hydrochloride) is recommended to improve aqueous solubility for in vivo studies.
References
-
PubChem. Compound Summary: 2-(4-Pyridinyl)benzoxazole (Related Scaffold).[1] National Library of Medicine. Available at: [Link]
-
Lokwani, P. et al. (2011).[2] Benzoxazole: The molecule of diverse biological activities. Journal of Chemical and Pharmaceutical Research.[2] Available at: [Link]
-
Cho, S.Y. et al. (2010).[3] Discovery of aminopyridines substituted with benzoxazole as orally active c-Met kinase inhibitors.[3] Bioorganic & Medicinal Chemistry Letters.[3] Available at: [Link]
-
Refaat, H.M. (2010). Synthesis and anticancer activity of some novel 2-substituted benzoxazole derivatives.[2] European Journal of Medicinal Chemistry. (Contextual grounding for benzoxazole anticancer activity).
Sources
Safety Operating Guide
A Strategic Guide to Personal Protective Equipment for Handling 2-[2-(4-Pyridinyl)-5-pyrimidinyl]-1,3-benzoxazole
For the vanguard of researchers, scientists, and drug development professionals, the meticulous handling of novel chemical entities is paramount to both personal safety and experimental integrity. This guide provides a comprehensive framework for the safe handling of the heterocyclic compound 2-[2-(4-Pyridinyl)-5-pyrimidinyl]-1,3-benzoxazole, a molecule of interest in contemporary research. In the absence of a specific Safety Data Sheet (SDS) for this exact compound, this directive is synthesized from established principles of laboratory safety and data from structurally analogous benzoxazole and pyridine-containing compounds.[1][2][3][4][5][6][7] The protocols herein are designed to be self-validating, ensuring a robust shield against potential chemical exposures.
Hazard Analysis: An Evidence-Based Approach
Understanding the potential hazards of 2-[2-(4-Pyridinyl)-5-pyrimidinyl]-1,3-benzoxazole is the foundational step in establishing a safe handling protocol. Benzoxazole derivatives, the chemical class to which this compound belongs, have been noted for a range of biological activities.[5][7] While this is advantageous in drug discovery, it also necessitates a cautious approach to handling.
Based on data from similar chemical structures, researchers should anticipate that this compound may:
-
Be harmful if swallowed, inhaled, or absorbed through the skin.[2][4]
-
Cause irritation to the skin, eyes, and respiratory tract.[1][2][4]
-
Present unknown long-term health effects due to its novel structure.
Therefore, a comprehensive personal protective equipment (PPE) strategy is not merely a recommendation but a critical component of the experimental workflow.
Core Personal Protective Equipment (PPE) Ensemble
The following table outlines the essential PPE for handling 2-[2-(4-Pyridinyl)-5-pyrimidinyl]-1,3-benzoxazole. The rationale behind each selection is provided to foster a deeper understanding of the safety principles at play.
| Protection Type | Recommended Equipment | Specifications & Rationale |
| Eye and Face Protection | Safety glasses with side shields or tight-sealing safety goggles. A face shield is recommended when handling larger quantities or if there is a splash hazard. | Conformance to OSHA's 29 CFR 1910.133 or European Standard EN166 is crucial to protect against dust particles and potential splashes.[1] Given the unknown irritant properties of the compound, robust eye protection is non-negotiable.[8] |
| Skin Protection | Chemical-resistant gloves (e.g., Nitrile). A disposable, long-sleeved lab coat. | Nitrile gloves offer good resistance to a variety of chemicals and are a standard in many laboratory settings.[9] The lab coat should be fully buttoned to provide maximum coverage and protect underlying clothing and skin from contamination.[10][11] |
| Respiratory Protection | Use in a well-ventilated area is mandatory. A NIOSH-approved respirator may be necessary if engineering controls (e.g., fume hood) are not available or when handling the compound as a fine powder. | Handling fine powders can lead to aerosolization and subsequent inhalation. A fume hood is the primary engineering control to mitigate this risk.[9][12] If a respirator is required, a full respiratory protection program, including fit testing, must be implemented.[8][13] |
| Foot Protection | Closed-toe and closed-heel shoes. | This is a fundamental laboratory safety rule to protect feet from spills and falling objects.[10][14] |
Procedural Guidance: A Step-by-Step Approach to Safety
Adherence to a strict, sequential protocol for donning and doffing PPE is critical to prevent cross-contamination and ensure the efficacy of the protective barrier.
3.1. Donning PPE: Establishing the Barrier
3.2. Doffing PPE: A Decontamination-Conscious Removal
The removal of PPE is a critical control point where exposure can occur if not performed correctly. The guiding principle is to avoid contact with the potentially contaminated outer surfaces of the equipment.
Emergency Protocols: Preparedness and Response
In the event of an exposure or spill, immediate and correct action is crucial.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[15][16]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[15][16]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[4][16]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4][16]
-
Spill Response: Evacuate the immediate area. If the spill is small and you are trained to do so, contain the spill with absorbent material. Wear appropriate PPE during cleanup. For large spills, evacuate the laboratory and follow your institution's emergency procedures.
Disposal Plan: Responsible Waste Management
All disposable PPE used during the handling of 2-[2-(4-Pyridinyl)-5-pyrimidinyl]-1,3-benzoxazole should be considered contaminated waste.
-
Solid Waste: Place used gloves, disposable lab coats, and any contaminated absorbent materials in a designated, clearly labeled hazardous waste container.
-
Liquid Waste: Any solutions containing the compound should be disposed of in a designated, labeled hazardous liquid waste container.
-
Regulatory Compliance: All waste must be disposed of in accordance with local, state, and federal regulations.[3][17]
By adhering to these rigorous safety protocols, researchers can confidently and safely advance their scientific inquiries involving 2-[2-(4-Pyridinyl)-5-pyrimidinyl]-1,3-benzoxazole.
References
- Actylis Lab Solutions. (n.d.). Life-Changing Safety Tips for Handling Laboratory Chemicals.
- GZ Industrial Supplies. (2025, May 26). Safe Handling Practices for Laboratory Chemicals.
- Chemical Safety in Laboratories: Best Practices for Handling and Storage to Ensure Personnel Safety and Prevent Accidents. (2023, April 10).
- XPRESS CHEMS. (2025, September 4). Safety First: Best Practices for Handling Research Chemicals.
- Environmental Health & Safety. (2025, February 19). Safe Lab Practices.
- Combi-Blocks, Inc. (2025, April 8). Safety Data Sheet JP-9870.
- Angene Chemical. (2024, October 24). Safety Data Sheet.
- TCI Chemicals. (2025, November 21). SAFETY DATA SHEET.
- Sigma-Aldrich. (2024, August 5). SAFETY DATA SHEET.
- Fisher Scientific. (2010, October 23). SAFETY DATA SHEET.
- SAFETY DATA SHEET. (2022, August 30).
- Benchchem. (n.d.). Essential Safety and Operational Guidance for Handling Benzo[d]oxazole-4-carboxylic Acid.
- BASF Agro España. (2024, December 13). Safety data sheet.
- Chemical Safety: Personal Protective Equipment. (n.d.).
- SAMS Solutions. (2024, August 27). Protective Gear for Chemical Handling Must-Have Equipment.
- Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs.
- Healthy Bean Ltd. (2023, April 12). PPE for Chemical Handling: A Quick Guide.
- Fisher Scientific. (2010, October 19). SAFETY DATA SHEET.
- Real Safety. (2016, October 10). Personal Protective Equipment for Chemical Handling.
- PubChem. (n.d.). Benzoxazole, 2-[2-(4-piperidyl)pyrimid-5-yl]-.
- World Journal of Pharmaceutical Sciences. (2018, September 30). Benzoxazoles.
- PubChem. (n.d.). 2-(Pyridin-4-yl)-1,3-benzoxazole.
- EPA. (2025, October 15). Benzoxazole, 2-[4-[2-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]ethenyl]phenyl]-.
- Journal of Chemical and Pharmaceutical Research. (n.d.). Benzoxazole: The molecule of diverse biological activities.
Sources
- 1. fishersci.com [fishersci.com]
- 2. geneseo.edu [geneseo.edu]
- 3. benchchem.com [benchchem.com]
- 4. fishersci.com [fishersci.com]
- 5. wjpsonline.com [wjpsonline.com]
- 6. 2-(Pyridin-4-yl)-1,3-benzoxazole | C12H8N2O | CID 16804 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. jocpr.com [jocpr.com]
- 8. PPE for Chemical Handling: A Quick Guide | Healthy Bean [healthybean.org]
- 9. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 10. Safe Lab Practices – Environmental Health & Safety [ehs.ucsc.edu]
- 11. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 12. Safety First: Best Practices for Handling Research Chemicals - Omega Chemicals [omegachems.site]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
